Carm1-IN-5
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H26ClN3O2S |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
(2S)-1-[[2-[[3-chloro-4-(1,3-thiazol-2-yl)phenyl]methoxy]phenyl]methyl-methylamino]-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C22H26ClN3O2S/c1-24-12-18(27)14-26(2)13-17-5-3-4-6-21(17)28-15-16-7-8-19(20(23)11-16)22-25-9-10-29-22/h3-11,18,24,27H,12-15H2,1-2H3/t18-/m0/s1 |
InChI Key |
UMKLFWMQTDMELK-SFHVURJKSA-N |
Isomeric SMILES |
CNC[C@@H](CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O |
Canonical SMILES |
CNCC(CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of iCARM1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of iCARM1 (also known as CARM1-IN-6), a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant signaling pathways and workflows.
Core Mechanism of Action
iCARM1 is a small molecule inhibitor that directly targets the enzymatic activity of CARM1, a protein arginine methyltransferase (PRMT4). CARM1 plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins. Specifically, CARM1 catalyzes the asymmetric dimethylation of arginine residues.
The inhibitory action of iCARM1 stems from its binding to the substrate-binding pocket of CARM1. Molecular docking studies suggest that the dimethylamine group of iCARM1 inserts into a region of the pocket formed by the amino acid residues Glu258, Glu267, and Tyr154. This interaction is stabilized by salt bridges and hydrogen bonds, effectively blocking the access of natural substrates to the catalytic site and inhibiting the methyltransferase activity of the enzyme.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and efficacy of iCARM1 from various biochemical and cellular assays.
| Parameter | Value | Assay | Reference |
| IC50 | 12.3 µM | In vitro methylation assay (using a synthetic peptide) | [1][2][3][4] |
| Kd | 0.67 µM (6.785 x 10⁻⁷ M) | Surface Plasmon Resonance (SPR) | [3][5] |
| Cell Line | Cancer Type | EC50 (µM) | Assay | Reference |
| MCF7 | ERα-positive Breast Cancer | 1.797 ± 0.08 | Cell Proliferation Assay | [1][3][6] |
| T47D | ERα-positive Breast Cancer | 4.74 ± 0.19 | Cell Proliferation Assay | [1][3][6] |
| BT474 | ERα-positive Breast Cancer | 2.13 ± 0.33 | Cell Proliferation Assay | [1][3][6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.75 ± 0.35 | Cell Proliferation Assay | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.02 ± 0.18 | Cell Proliferation Assay | [1] |
| HCC1806 | Triple-Negative Breast Cancer | 2.83 ± 0.13 | Cell Proliferation Assay | [1] |
| HCC1937 | Triple-Negative Breast Cancer | 1.97 ± 0.25 | Cell Proliferation Assay | [1] |
Signaling Pathways Modulated by iCARM1
iCARM1, by inhibiting CARM1, modulates several key signaling pathways implicated in cancer progression. These include the downregulation of oncogenic estrogen receptor-alpha (ERα) signaling and the upregulation of the type I interferon (IFN) response.
Inhibition of Estrogen/ERα-Target Gene Expression
In ERα-positive breast cancer, CARM1 acts as a coactivator for ERα, promoting the transcription of genes involved in cell proliferation and survival. iCARM1 inhibits this pathway, leading to the suppression of breast cancer cell growth.[1][7]
Activation of Type I Interferon Signaling
CARM1 has been shown to suppress the expression of type I interferons (IFNs) and IFN-stimulated genes (ISGs), which are crucial for anti-tumor immunity. By inhibiting CARM1, iCARM1 relieves this suppression, leading to the activation of the type I IFN signaling pathway.[1][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of iCARM1 are provided below.
In Vitro Methylation Assay
This assay is used to determine the direct inhibitory effect of iCARM1 on the enzymatic activity of CARM1.
Protocol:
-
Reaction Setup: In a reaction buffer, combine purified recombinant CARM1 enzyme with a histone H3-derived peptide substrate.
-
Inhibitor Addition: Add iCARM1 at a range of concentrations to the reaction mixtures. A DMSO control (vehicle) is run in parallel.
-
Initiation: Start the methylation reaction by adding a methyl donor, typically S-adenosyl-L-[methyl-3H]methionine for radioactive detection or unlabeled S-adenosylmethionine for antibody-based detection.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour) to allow for enzymatic activity.
-
Termination: Stop the reactions by adding SDS-PAGE loading buffer and heating.
-
Detection: Separate the reaction products by SDS-PAGE. For radioactive assays, transfer to a membrane and detect the incorporated radioactivity by autoradiography. For non-radioactive assays, perform a Western blot using antibodies specific for the methylated substrate (e.g., anti-H3R17me2a and anti-H3R26me2a).[1][4]
-
Data Analysis: Quantify the signal for each iCARM1 concentration and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding affinity and kinetics of iCARM1 to CARM1.
Protocol:
-
Immobilization: Covalently immobilize purified CARM1 protein onto the surface of a sensor chip.
-
Binding: Flow different concentrations of iCARM1 in solution over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the sensor surface as iCARM1 binds to the immobilized CARM1. This change is proportional to the mass of bound analyte and is recorded in real-time as a sensorgram.
-
Dissociation: After the association phase, flow a buffer without iCARM1 over the chip to monitor the dissociation of the inhibitor.
-
Data Analysis: Analyze the association and dissociation curves to determine the kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (Kd).[1][5]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of iCARM1 to CARM1 within a cellular environment.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HEK293T overexpressing Flag-tagged CARM1) with iCARM1 or a vehicle control (DMSO).[1][5]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble CARM1 in the supernatant at each temperature by Western blotting using an anti-CARM1 or anti-Flag antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of iCARM1 indicates that the inhibitor has bound to and stabilized the CARM1 protein.[1][5]
Cell Proliferation Assay
This assay assesses the effect of iCARM1 on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, T47D, BT474) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of iCARM1 for a specified period (e.g., 7 days).[1][6]
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Plot the cell viability against the iCARM1 concentration and fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[1][6]
Colony Formation Assay
This assay evaluates the long-term effect of iCARM1 on the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: Seed a low density of cells in 6-well plates.
-
Treatment: Treat the cells with various concentrations of iCARM1 or a vehicle control.
-
Incubation: Incubate the plates for a period of 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain them with crystal violet.
-
Quantification: Count the number of colonies or solubilize the crystal violet and measure the absorbance to quantify the colony formation.[1][6]
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Carm1-IN-5: A Selective and Potent Inhibitor of PRMT4 (CARM1) for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Dysregulation of CARM1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive therapeutic target. Carm1-IN-5 has emerged as a potent and selective small molecule inhibitor of CARM1, providing a valuable tool for elucidating the biological functions of CARM1 and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and its impact on relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| CARM1 (PRMT4) | 2 [1] |
Table 2: Selectivity Profile of this compound against other Protein Arginine Methyltransferases (PRMTs)
| PRMT Isoform | IC50 (nM) | Selectivity (fold vs. CARM1) |
| PRMT1 | 213[1] | 106.5 |
| PRMT3 | 942[1] | 471 |
| PRMT5 | >100,000[1] | >50,000 |
| PRMT6 | 64[1] | 32 |
| PRMT7 | >100,000[1] | >50,000 |
| PRMT8 | 73[1] | 36.5 |
Table 3: Anti-proliferative Activity of this compound in Melanoma Cell Lines
| Cell Line | IC50 (µM) |
| A375 | 0.55[1] |
| A2058 | 1.74[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro CARM1 Enzyme Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 value of this compound against recombinant human CARM1.
Materials:
-
Recombinant human CARM1 enzyme
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H3 peptide (substrate)
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of recombinant CARM1 enzyme (e.g., 2 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare the substrate mix by combining the histone H3 peptide (e.g., 10 µM final concentration) and [³H]-SAM (e.g., 1 µM final concentration) in Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 10% TCA to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add 50 µL of scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This protocol details the use of an MTT assay to assess the anti-proliferative effects of this compound on melanoma cell lines.
Materials:
-
A375 and A2058 melanoma cell lines
-
This compound
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A375 or A2058 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the cells for 72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CARM1 and a typical experimental workflow for inhibitor characterization.
Caption: CARM1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for the characterization of a CARM1 inhibitor.
Conclusion
This compound is a highly potent and selective inhibitor of CARM1, demonstrating significant anti-proliferative effects in cancer cell lines. Its well-defined biochemical profile and cellular activity make it an invaluable research tool for dissecting the complex roles of CARM1 in health and disease. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to accelerate the discovery of novel therapeutics targeting CARM1-driven pathologies. Further investigations into the in vivo efficacy and safety profile of this compound are warranted to fully assess its therapeutic potential.
References
The Discovery and Synthesis of a Potent CARM1 Inhibitor: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Inhibition, Featuring the Potent and Selective Inhibitor EZM2302.
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a significant role in various cellular processes, including transcriptional activation, RNA splicing, cell cycle progression, and DNA damage repair.[1] Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, most notably cancer, where its overexpression is linked to poor prognosis in breast, colon, and prostate cancers. This has positioned CARM1 as an attractive therapeutic target for the development of novel anti-cancer agents.
This technical guide provides a comprehensive overview of the discovery and synthesis of a potent and selective CARM1 inhibitor, using EZM2302 (also known as GSK3359088) as a primary example in lieu of the non-publicly documented "Carm1-IN-5". The document will detail the quantitative biochemical and cellular data, experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Discovery of a Potent CARM1 Inhibitor: EZM2302
The discovery of EZM2302 stemmed from a structure-based drug design approach aimed at identifying potent and selective inhibitors of CARM1. This effort led to a compound that exhibits a strong inhibitory effect on the enzymatic activity of CARM1 with a reported IC50 of 6 nM.[2]
Mechanism of Action
EZM2302 functions by stabilizing an inactive complex of CARM1 with the reaction byproduct S-adenosylhomocysteine (SAH), thereby preventing the binding and methylation of substrate proteins.[3] A key characteristic of EZM2302 is its selective inhibition of CARM1's activity towards non-histone substrates, such as PABP1 and SmB, with minimal effect on the methylation of histone H3 at arginines 17 and 26 (H3R17me2a and H3R26me2a).[3][4] This substrate-selective inhibition profile distinguishes it from other CARM1 inhibitors like TP-064, which impacts both histone and non-histone methylation.[3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for the CARM1 inhibitor EZM2302, including its biochemical potency and cellular activity.
| Compound | Target | IC50 (nM) | Assay Type |
| EZM2302 | CARM1 | 6 | Biochemical |
Table 1: Biochemical Potency of EZM2302.
| Compound | Cell Line | Assay | IC50 / EC50 (µM) |
| EZM2302 | RPMI-8226 | PABP1 Methylation Inhibition | 0.038 |
| EZM2302 | RPMI-8226 | SmB Demethylation | 0.018 |
| EZM2302 | Multiple Myeloma Cell Lines (9 of 15) | Proliferation | < 0.1 |
Table 2: Cellular Activity of EZM2302 in Multiple Myeloma Cells.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of a CARM1 inhibitor like EZM2302.
Synthesis of a Representative CARM1 Inhibitor
While the specific, detailed synthesis protocol for EZM2302 is not publicly available, a representative synthesis for a pyrimidine-based CARM1 inhibitor can be outlined based on general methods in medicinal chemistry. The synthesis of such compounds often involves a multi-step process, typically starting with the construction of a substituted pyrimidine core, followed by the addition of side chains through reactions like nucleophilic aromatic substitution and reductive amination.
Representative Synthesis Scheme:
A general synthetic route for pyrimidine-based CARM1 inhibitors is depicted below. This typically involves:
-
Suzuki Coupling: Reaction of a di-halogenated pyrimidine with a suitable boronic acid to introduce a key aromatic or heteroaromatic group.
-
Nucleophilic Aromatic Substitution: Displacement of a halogen on the pyrimidine ring with an amine-containing moiety.
-
Deprotection and Further Functionalization: Removal of protecting groups and subsequent modification of the side chains to arrive at the final inhibitor.
Biochemical CARM1 Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the methyltransferase activity of CARM1 in a biochemical setting.
Materials:
-
Recombinant human CARM1 enzyme
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Histone H3 or a peptide substrate (e.g., derived from PABP1)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compound (e.g., EZM2302)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant CARM1 enzyme, and the peptide substrate.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction, typically by adding trichloroacetic acid to precipitate the protein/peptide substrate.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation (MTT) Assay
This assay measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., RPMI-8226)
-
Complete cell culture medium
-
Test compound (e.g., EZM2302)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CARM1 Signaling Pathway and the Mechanism of EZM2302 Inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow for CARM1 Inhibitor Discovery and Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WO2020114491A1 - Compositions and methods for immunotherapy - Google Patents [patents.google.com]
Carm1-IN-5: A Potent and Selective Inhibitor of CARM1 for Melanoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that regulates a variety of cellular processes, including transcription, pre-mRNA splicing, and cell cycle progression, through the methylation of histone and non-histone proteins.[1] Aberrant CARM1 activity has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Carm1-IN-5 (also referred to as compound 17e), a novel, potent, and selective small molecule inhibitor of CARM1, with a focus on its chemical properties, biological activity, and the methodologies used for its characterization. Recent research has highlighted its potential as a therapeutic agent for melanoma.[1][2]
Chemical Structure and Properties
This compound belongs to a series of (2-(benzyloxy)phenyl)methanamine derivatives. Its detailed chemical structure and properties are summarized below.
| Property | Value |
| Chemical Name | (2-(benzyloxy)phenyl)methanamine derivative (specific structure for 17e) |
| Alias | Compound 17e |
| Molecular Formula | C₂₄H₂₄N₄OS |
| Molecular Weight | 416.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of CARM1 with an IC₅₀ of 2 ± 1 nM.[1][2] Its selectivity has been evaluated against other protein arginine methyltransferases (PRMTs), demonstrating a favorable profile for specific targeting of CARM1.
| Target | IC₅₀ (nM) |
| CARM1 | 2 ± 1 |
| PRMT1 | >10,000 |
| PRMT5 | >10,000 |
| PRMT6 | >10,000 |
The inhibitor has demonstrated significant antiproliferative effects in various melanoma cell lines and has shown promising antitumor efficacy in a melanoma xenograft model.[1][2]
Signaling Pathway
This compound exerts its anticancer effects by inhibiting the methyltransferase activity of CARM1. This leads to a reduction in the methylation of key downstream substrates involved in oncogenic signaling pathways in melanoma. A simplified representation of the targeted pathway is provided below.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro CARM1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CARM1.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing CARM1 enzyme, histone H3 peptide, and assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins and peptide.
-
Transfer the precipitate onto a filter paper and wash with TCA to remove unincorporated radiolabel.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effect of this compound on melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed melanoma cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to CARM1 in a cellular context.
Materials:
-
Melanoma cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies against CARM1 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat melanoma cells with this compound or DMSO (vehicle control).
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots and heat them at different temperatures for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CARM1 antibody.
-
A shift in the melting curve of CARM1 to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a novel and highly promising inhibitor of CARM1, demonstrating potent and selective activity. Its ability to suppress the proliferation of melanoma cells both in vitro and in vivo underscores its potential as a lead compound for the development of new anticancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and other CARM1 inhibitors.
References
CARM1 Substrates and the Impact of Carm1-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a pivotal enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates. This post-translational modification, specifically mono- and asymmetric dimethylation, plays a crucial role in a myriad of cellular processes including transcriptional regulation, RNA processing, DNA damage repair, and cell cycle control.[1][2] Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.[3]
This technical guide provides an in-depth overview of CARM1 substrates and the effects of a representative small molecule inhibitor, here referred to as Carm1-IN-5 (using the publicly available inhibitor "iCARM1" as a proxy). We will delve into the quantitative data of CARM1 inhibitors, detailed experimental protocols for assessing CARM1 activity and inhibition, and visualize the key signaling pathways modulated by CARM1.
CARM1 Substrates
CARM1 exhibits specificity for arginine residues within proline/glycine-rich motifs, distinguishing it from other PRMT family members that often target glycine-arginine-rich sequences.[4] The methylation of its substrates can alter their function, localization, and interaction with other proteins. Key substrates of CARM1 include:
-
Histone H3: CARM1 methylates arginine 17 (H3R17) and arginine 26 (H3R26) of histone H3, which are generally associated with transcriptional activation.[1][5]
-
p300/CBP: The methylation of these histone acetyltransferases by CARM1 is crucial for the assembly of transcriptional coactivator complexes and the DNA damage response.[2][6][7]
-
Poly(A)-binding protein 1 (PABP1): Methylation of PABP1 by CARM1 is involved in the regulation of mRNA stability and translation.[8]
-
Mediator Complex Subunit 12 (MED12): CARM1-mediated methylation of MED12 is implicated in enhancer function and estrogen-regulated gene transcription.[1][4][9]
-
BAF155 (SMARCC1): A core subunit of the SWI/SNF chromatin remodeling complex, BAF155 methylation by CARM1 influences gene expression and has been linked to tumor progression and metastasis.[1][10][11][12]
-
PAX7: Methylation of this transcription factor by CARM1 is a key step in myogenic differentiation.[13]
-
SmB: A component of the spliceosome, its methylation by CARM1 impacts pre-mRNA splicing.
This compound and Other CARM1 Inhibitors: Quantitative Data
Several small molecule inhibitors of CARM1 have been developed to probe its biological functions and for their therapeutic potential. Here, we summarize the quantitative data for this compound (represented by iCARM1) and other well-characterized inhibitors, EZM2302 and TP-064.
| Inhibitor | Target | IC50 | Kd | Cellular Effect | Substrates Affected | Reference |
| This compound (iCARM1) | CARM1 | 12.3 µM | 0.67 µM | Suppresses breast cancer cell growth; Induces cell cycle arrest. | H3R17, H3R26 | [1][5][14] |
| EZM2302 | CARM1 | 6 nM | - | Anti-proliferative activity in multiple myeloma cell lines. | PABP1, SmB | [15][16][17][18] |
| TP-064 | CARM1 | <10 nM | - | Inhibits proliferation of multiple myeloma cell lines; Induces G1 cell cycle arrest. | BAF155, MED12 | [19][20][21] |
Experimental Protocols
Accurate assessment of CARM1 activity and the efficacy of its inhibitors is crucial for research and drug development. Below are detailed protocols for key experiments.
In Vitro CARM1 Methylation Assay (Radioactive)
This assay directly measures the transfer of a radiolabeled methyl group from SAM to a substrate.
Materials:
-
Recombinant purified CARM1 enzyme.
-
Substrate (e.g., recombinant histone H3, BAF155, or a peptide substrate).
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂.
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or scintillation counter.
-
This compound or other inhibitors.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant CARM1, and the substrate.
-
Add this compound or the vehicle control (e.g., DMSO) at various concentrations and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated substrate by autoradiography using a phosphorimager or by excising the substrate band and measuring radioactivity with a scintillation counter.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular CARM1 Methylation Assay (Western Blot)
This method assesses the methylation status of endogenous CARM1 substrates in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF7 breast cancer cells).
-
This compound or other inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies specific for the methylated form of the substrate (e.g., anti-mePABP1, anti-meBAF155) and for the total protein.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Western blotting apparatus and imaging system.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours).
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify the band intensities to determine the change in substrate methylation.
CARM1 Signaling Pathways
CARM1 is a key regulator in several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
CARM1 in DNA Damage Response
Caption: CARM1's role in the DNA damage response pathway.
CARM1 in Estrogen Receptor Signaling
Caption: CARM1's involvement in estrogen receptor signaling.
CARM1 in Myogenic Differentiation
Caption: The role of CARM1 in myogenic differentiation.
Conclusion
CARM1 is a multifaceted enzyme with a profound impact on cellular function through the methylation of a diverse range of substrates. Its role in critical signaling pathways, particularly in the context of cancer, underscores its importance as a therapeutic target. The development of potent and specific inhibitors, such as this compound (iCARM1), provides valuable tools for dissecting the intricate functions of CARM1 and offers promising avenues for novel cancer therapies. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers dedicated to advancing our understanding of CARM1 biology and its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 methylates MED12 to regulate its RNA-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]
- 8. PABP1 identified as an arginine methyltransferase substrate using high-density protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. EZM2302 (GSK3359088) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In Vitro Characterization of CARM1 Enzymatic Inhibition: A Technical Guide
Disclaimer: No publicly available information was found for a CARM1 inhibitor with the specific designation "Carm1-IN-5". This guide therefore provides a comprehensive overview of the in vitro characterization of a well-documented and potent CARM1 inhibitor, EZM2302 , as a representative example. The methodologies and data presentation formats described herein are applicable to the characterization of novel CARM1 inhibitors.
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, pre-mRNA splicing, and cell cycle progression.[1][2] CARM1 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[3][4] Overexpression of CARM1 has been implicated in several cancers, making it an attractive therapeutic target.[5][6]
This technical guide details the in vitro characterization of CARM1 enzymatic inhibition, using the potent and selective inhibitor EZM2302 as a case study. It provides an overview of the quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Quantitative Data Summary
The inhibitory activity of EZM2302 against CARM1 has been quantified using various in vitro assays. The following tables summarize the key data points.
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| EZM2302 | Biochemical Assay | - | 6 | [6] |
| EZM2302 | Multiple Myeloma Cell Proliferation (14-day) | - | < 100 | [4] |
| Cell Line | Assay Type | Duration | IC50 (µM) | Reference |
| ZR751 | Proliferation | 15 days | >20 | [7] |
| MCF7 | Proliferation | 15 days | >20 | [7] |
| LNCAP | Proliferation | 15 days | 12.2 | [7] |
| PC3 | Proliferation | 15 days | >20 | [7] |
| VCAP | Proliferation | 15 days | >20 | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the accurate characterization of CARM1 inhibitors.
Histone Methyltransferase (HMT) Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled methyl group from SAM to a peptide substrate.
Materials:
-
Recombinant CARM1 enzyme
-
Biotinylated peptide substrate (e.g., derived from histone H3)
-
3H-S-adenosyl-methionine (3H-SAM)
-
Assay buffer: 20 mM bicine, pH 7.5, 1 mM tris(2-carboxyethyl)phosphine (TCEP), 0.005% bovine skin gelatin, 0.002% Tween-20
-
Unlabeled SAM (for quenching)
-
FlashPlate
Procedure:
-
Pre-incubate CARM1 with the test compound (e.g., EZM2302) for 30 minutes at room temperature.[8]
-
Initiate the reaction by adding a mixture of the biotinylated peptide substrate and 3H-SAM. Final concentrations should be optimized, for example, 0.25 nM CARM1, 250 nM peptide, and 30 nM 3H-SAM.[8]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Quench the reaction by adding an excess of unlabeled SAM (e.g., final concentration of 300 µM).[8]
-
Transfer the reaction mixture to a FlashPlate, which captures the biotinylated peptide.
-
Measure the amount of incorporated radioactivity using a scintillation counter (e.g., Topcount reader).[8]
-
Calculate IC50 values from the dose-response curves.
Cell-Based Methylation Assay
This assay assesses the ability of an inhibitor to block the methylation of endogenous CARM1 substrates within a cellular context.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
Test compound (e.g., EZM2302) dissolved in DMSO
-
Cell culture medium and supplements
-
RIPA buffer with 0.1% SDS for cell lysis
-
Antibodies against methylated substrates (e.g., methylated PABP1 and SmB)
-
Secondary antibodies for Western blotting
Procedure:
-
Culture cells to a desired density (e.g., 2e5 cells/mL).
-
Treat the cells with various concentrations of the test compound (e.g., 0-5 µM EZM2302) for a specified duration (e.g., 96 hours). Ensure the final DMSO concentration is low (e.g., 0.2%).[7]
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cell pellets using RIPA buffer.[8]
-
Perform Western blotting on the cell lysates to detect the levels of methylated substrates (e.g., PABP1 and SmB).
-
Quantify the Western blot signals to determine the extent of methylation inhibition.[8]
Visualizations
Diagrams illustrating key pathways and experimental workflows provide a clear conceptual understanding.
References
- 1. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
Cellular Targets of Exemplary CARM1 Inhibitors
An in-depth analysis of the cellular targets of the CARM1 inhibitor, Carm1-IN-5, beyond its intended target, Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is currently limited by the lack of publicly available information on this specific compound. Extensive searches for "this compound" did not yield specific data regarding its selectivity profile, off-target effects, or results from kinome scans.
To provide a comprehensive technical guide that aligns with the user's request, this report will focus on the well-characterized CARM1 inhibitors, EZM2302 and TP-064, as illustrative examples. These compounds have been subject to rigorous preclinical investigation, and their selectivity profiles have been documented in scientific literature. This approach allows for a detailed exploration of potential off-target interactions of potent CARM1 inhibitors, thereby serving as a valuable resource for researchers, scientists, and drug development professionals.
The following sections detail the known cellular targets of EZM2302 and TP-064, presenting quantitative data, the experimental protocols used for their identification, and visualizations of relevant pathways and workflows.
Quantitative Data on Off-Target Interactions
The selectivity of CARM1 inhibitors is a critical aspect of their therapeutic potential, as off-target effects can lead to unforeseen toxicities or polypharmacology. Kinome scanning and other profiling technologies are employed to assess the interaction of these inhibitors with a broad range of cellular proteins.
To illustrate how such data would be presented, a hypothetical table is provided below. This table structure is designed for clarity and easy comparison of inhibitor activities against their intended target and potential off-targets.
| Table 1: Hypothetical Selectivity Profile of a CARM1 Inhibitor | ||
| Target | Inhibitor | IC50 (nM) |
| CARM1 | Compound X | 10 |
| Kinase A | Compound X | >10,000 |
| Kinase B | Compound X | 8,500 |
| Protein C | Compound X | >10,000 |
This table is for illustrative purposes and does not represent actual data for this compound.
Experimental Protocols
The identification and validation of on- and off-target effects of small molecule inhibitors involve a variety of biochemical and cell-based assays.
In Vitro CARM1 Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor against its intended target.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CARM1 enzymatic activity.
-
Methodology:
-
CARM1 enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[2]
-
The enzymatic reaction is initiated by adding a substrate mixture containing a biotinylated peptide substrate and a methyl donor, 3H-S-adenosyl-methionine (3H-SAM).[2]
-
The reaction is carried out in a buffer solution (e.g., 20 mM bicine, pH 7.5, with additives like TCEP, bovine skin gelatin, and Tween-20).[2]
-
After incubation, the reaction is quenched by the addition of unlabeled SAM.[2]
-
The amount of radiolabeled, methylated peptide is quantified using a scintillation counter.[2]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kinome-Wide Selectivity Profiling (Example: KinomeScan™)
This method assesses the binding of an inhibitor to a large panel of kinases.
-
Objective: To identify potential off-target kinases for a given inhibitor.
-
Methodology:
-
The test compound is incubated with a DNA-tagged kinase panel.
-
The inhibitor's ability to displace a reference ligand from each kinase is measured by quantitative PCR of the DNA tag.
-
The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding.
-
Cell-Based Target Engagement Assays (Example: Cellular Thermal Shift Assay - CETSA)
CETSA is used to verify that the inhibitor binds to its target in a cellular context.
-
Objective: To confirm the physical interaction between an inhibitor and its target protein within intact cells.
-
Methodology:
-
Cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to various temperatures, causing proteins to denature and aggregate.
-
The remaining soluble protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Ligand-bound proteins are stabilized and exhibit a higher melting temperature compared to the unbound state.
-
Visualizations
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
Caption: Workflow for CARM1 inhibitor discovery and characterization.
Caption: Hypothetical signaling pathway illustrating a CARM1 inhibitor off-target effect.
References
Initial Studies on the Biological Activity of a Novel CARM1 Inhibitor
Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or data specifically identifying a compound designated "Carm1-IN-5". The following technical guide has been constructed based on the initial biological activity studies of other potent and selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitors to serve as a representative example of the expected data and methodologies for such a compound. The quantitative data and experimental protocols are derived from studies on inhibitors like iCARM1 and EZM2302.
Introduction
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, mRNA splicing, and cell cycle progression.[2][3] Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making it a promising therapeutic target.[4][5][6] This document outlines the initial preclinical evaluation of a novel CARM1 inhibitor, herein referred to as this compound, detailing its in vitro and in vivo biological activities.
In Vitro Enzymatic Activity
The inhibitory potential of this compound against the enzymatic activity of CARM1 was assessed using biochemical assays.
Table 1: In Vitro Inhibitory Activity of this compound against CARM1
| Assay Type | Substrate | IC50 (nM) |
| In Vitro Methylation Assay | Histone H3 Peptide | Data Not Available |
| Methyltransferase-Glo Assay | Recombinant PABP1 | Data Not Available |
Note: Specific IC50 values for "this compound" are not available. For comparison, potent CARM1 inhibitors like EZM2302 have shown IC50 values in the low nanomolar range (e.g., 6 nM) in biochemical assays.[6]
Experimental Protocol: In Vitro Methylation Assay
-
Protein Purification: Recombinant human CARM1 protein is expressed in and purified from a suitable expression system (e.g., HEK293T cells).[4]
-
Reaction Mixture: The assay is performed by incubating the purified CARM1 enzyme with a histone substrate (e.g., whole histone or a synthetic peptide from the N-terminus of histone H3) and the methyl donor S-adenosyl-L-methionine (SAM) in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA).[4]
-
Inhibitor Treatment: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 1 hour to allow for the methylation reaction to proceed.[4]
-
Detection: The reaction is stopped by adding SDS sample buffer. The level of histone methylation is then determined by immunoblotting using an antibody specific for the methylated arginine residue (e.g., asymmetric dimethylarginine).[4]
Cellular Activity
The biological effect of this compound was evaluated in various cancer cell lines to determine its cell-based potency.
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | EC50 (µM) |
| MCF7 | ERα-positive | Data Not Available |
| T47D | ERα-positive | Data Not Available |
| BT474 | ERα-positive | Data Not Available |
Note: Specific EC50 values for "this compound" are not available. For the representative inhibitor iCARM1, EC50 values in the low micromolar range have been reported in similar cell lines.[4]
Experimental Protocol: Cell Proliferation Assay
-
Cell Culture: Breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for an extended period (e.g., 7 days) to allow for multiple cell divisions.[4]
-
Quantification: Cell proliferation is assessed using a standard method, such as a colorimetric assay (e.g., MTT or crystal violet) or a luminescence-based assay that measures ATP content.
-
Data Analysis: The results are normalized to the vehicle-treated control, and the EC50 value is calculated using a non-linear regression model.
Mechanism of Action: Signaling Pathway
CARM1 is known to be a coactivator for estrogen receptor alpha (ERα), promoting the transcription of oncogenic target genes in ERα-positive breast cancer.[4] Inhibition of CARM1 is expected to suppress this pathway.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a preclinical mouse model of breast cancer.
Table 3: In Vivo Anti-tumor Efficacy of this compound
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |
| MCF7 Xenograft | Vehicle | 0 |
| This compound | Data Not Available |
Note: Specific in vivo data for "this compound" is not available. Studies with other CARM1 inhibitors have demonstrated significant tumor growth inhibition in mouse xenograft models.[4][6]
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: MCF7 cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Dosing: this compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage), while the control group receives a vehicle. Dosing is typically performed on a regular schedule (e.g., daily).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).
Conclusion
The initial biological characterization of a representative CARM1 inhibitor demonstrates potent and selective inhibition of the CARM1 enzyme, leading to anti-proliferative effects in cancer cells and anti-tumor efficacy in preclinical models. These findings underscore the therapeutic potential of targeting CARM1 in diseases such as cancer. Further studies are warranted to fully elucidate the pharmacological profile of novel CARM1 inhibitors like the conceptual this compound.
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with a General CARM1 Inhibitor
Topic: General CARM1 Inhibitor Protocol for In Vivo Animal Studies.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo animal study protocol for a compound designated "Carm1-IN-5" is publicly available in the reviewed scientific literature. The following application notes and protocols are a generalized representation based on published in vivo studies of other potent and selective CARM1 inhibitors, such as EZM2302 and iCARM1.[1][2] Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound.
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4][5] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[3][6] Dysregulation of CARM1 activity is implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive therapeutic target.[3][4][5] CARM1 inhibitors are being investigated for their potential to suppress tumor growth and overcome therapeutic resistance.[3][4] These application notes provide a detailed protocol for in vivo animal studies using a general CARM1 inhibitor, based on established methodologies for similar compounds.
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with CARM1 Inhibitors
| Compound | Animal Model | Cancer Type | Dosing Regimen | Administration Route | Observed Efficacy | Reference |
| EZM2302 | RPMI-8226 xenograft (SCID mice) | Multiple Myeloma | 37.5, 75, 150, 300 mg/kg, twice daily for 21 days | Oral gavage | Dose-dependent tumor growth inhibition.[7] | [1][7] |
| EZM2302 | MC38 xenograft (C57 mice) | Colorectal Cancer | Not specified | Not specified | Reduced tumor volume and weight, enhanced anti-PD-1 immunotherapy.[2] | [2] |
| iCARM1 | MCF7 xenograft (BALB/c nude mice) | ERα-positive Breast Cancer | 25 mg/kg and 50 mg/kg, every other day | Intraperitoneal injection | Significant inhibition of tumor growth.[3] | [3] |
| iCARM1 | MDA-MB-231 xenograft (BALB/c nude mice) | Triple-Negative Breast Cancer | 25 mg/kg and 50 mg/kg, daily | Intraperitoneal injection | Remarkable inhibition of tumor growth.[3] | [3] |
| iCARM1 | 4T-1 allograft (BALB/c mice) | Triple-Negative Breast Cancer | Not specified | Intraperitoneal injection | Decreased tumor growth and increased CD8+ T cell infiltration.[4] | [4] |
Table 2: Pharmacodynamic and Biomarker Modulation by CARM1 Inhibitors In Vivo
| Compound | Animal Model | Tissue/Cell Type | Biomarker | Modulation | Reference |
| EZM2302 | RPMI-8226 xenograft | Tumor tissue | PABP1 methylation | Dose-dependent inhibition.[7] | [1][7] |
| EZM2302 | RPMI-8226 xenograft | Tumor tissue | SmB methylation | Dose-dependent inhibition.[7] | [1][7] |
| iCARM1 | MCF7 xenograft | Tumor tissue | Oncogenic estrogen/ERα-target genes (e.g., CCND1, c-Myc) | Significant reduction in expression.[3] | [3] |
| iCARM1 | MCF7 xenograft | Tumor tissue | Type I IFN and ISGs (e.g., ISG15, CCL5) | Significant induction in expression.[3] | [3] |
Experimental Protocols
1. Animal Model and Husbandry
-
Species and Strain: BALB/c nude mice (for xenografts) or other appropriate immunocompromised or syngeneic models depending on the cancer cell line.
-
Age/Weight: 6-8 weeks old, 18-22 g.
-
Housing: House animals in sterile, filter-topped cages with access to autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[7]
2. Tumor Cell Implantation
-
Cell Culture: Culture cancer cells (e.g., MCF7, MDA-MB-231, RPMI-8226) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)^2 × length / 2.
3. CARM1 Inhibitor Formulation and Administration
-
Formulation: The formulation will depend on the specific inhibitor's properties. For example, EZM2302 has been formulated in 0.5% methylcellulose in water for oral gavage.[7] A general starting point for a novel inhibitor could be a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosing: Based on the data in Table 1, a starting dose range of 25-50 mg/kg for intraperitoneal injection or 50-100 mg/kg for oral gavage could be considered for initial efficacy studies. Dose-ranging studies are essential.
-
Administration: Administer the inhibitor or vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) at the determined frequency (e.g., daily, twice daily, every other day).
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). Randomize animals into treatment and control groups.
4. Efficacy and Toxicity Assessment
-
Tumor Measurements: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At the endpoint, collect tumors, blood, and other relevant organs for further analysis.
5. Pharmacodynamic and Biomarker Analysis
-
Western Blotting: Prepare protein lysates from tumor tissue to analyze the methylation status of CARM1 substrates like PABP1 and SmB, and to measure levels of other relevant proteins.[7]
-
RT-qPCR: Extract RNA from tumor tissue to analyze the expression of CARM1 target genes.[3]
-
Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC to assess the levels and localization of specific proteins within the tumor microenvironment.
Mandatory Visualization
Caption: CARM1 signaling pathway in transcriptional activation.
Caption: In vivo experimental workflow for a CARM1 inhibitor.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CARM1 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the methylation of arginine residues in both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, chromatin remodeling, mRNA splicing, and signal transduction.[1][3][4] Dysregulation of CARM1 activity is implicated in the progression of numerous cancers, making it a promising therapeutic target.[1][2][3][4] This document provides detailed application notes and protocols for the use of CARM1 inhibitors, exemplified by compounds such as iCARM1, in cancer cell line research.
Data Presentation: In Vitro Efficacy of CARM1 Inhibitors
The following table summarizes the effective concentrations (EC50) of a representative CARM1 inhibitor, iCARM1, in various breast cancer cell lines. This data is crucial for determining the appropriate dosage for in vitro experiments.
| Cell Line | Cancer Type | Inhibitor | EC50 (µM) |
| MCF7 | Breast Cancer (ERα-positive) | iCARM1 | 2.1 |
| T47D | Breast Cancer (ERα-positive) | iCARM1 | 2.5 |
| BT474 | Breast Cancer (ERα-positive) | iCARM1 | 3.8 |
Data extracted from a 7-day cell proliferation assay.[3][5]
Signaling Pathways
CARM1 is a key regulator in several signaling pathways critical to cancer development and progression.
CARM1 as a Transcriptional Coactivator
CARM1 enhances gene transcription by methylating histone H3 at arginine residues (R2, R17, R26) and other transcriptional coactivators like p300/CBP and the p160 family of steroid receptor coactivators.[1][6][7][8] This action leads to chromatin remodeling and the recruitment of the transcriptional machinery.
CARM1 in Estrogen Receptor (ERα) Signaling
In ERα-positive breast cancer, CARM1 acts as a coactivator for the estrogen receptor, promoting the transcription of oncogenic genes.[5] Inhibition of CARM1 can suppress the expression of these target genes.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1-expressing ovarian cancer depends on the histone methyltransferase EZH2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Histone Arginine Methylation with Carm1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3] As a Type I protein arginine methyltransferase, CARM1 is responsible for creating monomethylarginine and asymmetric dimethylarginine marks.[1][4] These post-translational modifications play a crucial role in regulating a wide array of cellular processes, including transcriptional activation, RNA processing, DNA damage response, and cell cycle progression.[3][5]
Specifically, CARM1 methylates histone H3 at arginines 2, 17, and 26 (H3R2, H3R17, H3R26), which are generally associated with transcriptional activation.[1][6][7] Dysregulation of CARM1 activity and overexpression have been linked to various cancers, including breast, colorectal, prostate, and lung cancer, making it a promising therapeutic target.[8][9][10]
Carm1-IN-5 is a potent and selective small molecule inhibitor of CARM1, designed for the investigation of its biological functions and for potential therapeutic development. These application notes provide detailed protocols for utilizing this compound to study histone arginine methylation and its downstream effects.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative CARM1 inhibitors from published studies. This data is provided for comparative purposes to guide experimental design.
| Inhibitor | Target | Assay Type | IC50 (μM) | EC50 (μM) | Cell Line | Reference |
| iCARM1 | CARM1 | In vitro methylation assay | 12.3 | - | - | [8] |
| iCARM1 | CARM1 | Cell proliferation assay | - | Varies | MCF7, T47D, BT474 | [8] |
| TP-064 | CARM1 | Cellular methylation assay | - | - | HEK293T | [4] |
| EZM2302 | CARM1 | In vitro methylation assay | Potent | - | - | [8] |
Signaling Pathways and Experimental Workflows
CARM1 Signaling in DNA Damage Response
The following diagram illustrates the role of CARM1 in the DNA damage response pathway, leading to cell cycle arrest.
Caption: CARM1's role in the DNA damage response pathway.
Experimental Workflow for Studying CARM1 Inhibition
This diagram outlines a typical workflow for investigating the effects of a CARM1 inhibitor like this compound.
Caption: Workflow for CARM1 inhibitor studies.
Experimental Protocols
In Vitro Histone Methyltransferase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on CARM1's enzymatic activity.
Materials:
-
Recombinant human CARM1 protein
-
Histone H3 protein or a peptide substrate (e.g., N-terminus of histone H3)[8]
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
This compound (dissolved in DMSO)
-
Reaction buffer (50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA)[8]
-
SDS-PAGE loading buffer
-
Antibodies: Anti-H3R17me2a, Anti-Histone H3
Procedure:
-
Prepare a reaction mixture containing reaction buffer, recombinant CARM1, and histone H3 substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding SAM (e.g., 0.5 µM final concentration).[8]
-
Incubate the reaction at 37°C for 1 hour.[8]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting with the anti-H3R17me2a antibody to detect the methylation mark.
-
Use an anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the IC50 value of this compound.
Cellular Assay for Histone H3 Arginine 17 Methylation
This protocol assesses the ability of this compound to inhibit CARM1 activity within a cellular context.
Materials:
-
Cells of interest (e.g., MCF7 breast cancer cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Histone extraction buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies: Anti-H3R17me2a, Anti-Histone H3
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for a specified period (e.g., 48 hours).
-
Harvest the cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Perform Western blotting as described in the in vitro assay protocol to detect H3R17me2a levels.
-
Normalize the H3R17me2a signal to the total Histone H3 signal.
-
Analyze the dose-dependent reduction in H3R17 methylation to determine the cellular efficacy of the inhibitor.
Cell Proliferation Assay
This assay measures the effect of CARM1 inhibition on the growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF7, T47D, BT474)[8]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or perform cell counting)
-
96-well plates
Procedure:
-
Seed cells at a low density in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the cells for an extended period (e.g., 7 days), refreshing the medium with the inhibitor as needed.[8]
-
At the end of the treatment period, measure cell viability using a chosen proliferation reagent according to the manufacturer's instructions.
-
Plot the cell viability against the inhibitor concentration and calculate the EC50 value.
RT-qPCR for CARM1 Target Gene Expression
This protocol is used to investigate how CARM1 inhibition by this compound affects the expression of its target genes.
Materials:
-
Cells treated with this compound or DMSO (from the cellular assay)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for CARM1 target genes (e.g., p21, estrogen-responsive genes) and a housekeeping gene (e.g., GAPDH).[9][11]
Procedure:
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative PCR using primers for the genes of interest.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels in this compound-treated cells to the vehicle-treated controls to determine the effect of CARM1 inhibition on gene transcription.
Conclusion
This compound serves as a valuable chemical probe for elucidating the multifaceted roles of CARM1 in cellular physiology and disease. The protocols outlined above provide a framework for researchers to investigate the impact of CARM1 inhibition on histone arginine methylation, gene expression, and cellular phenotypes. These studies will contribute to a deeper understanding of CARM1's biological functions and its potential as a therapeutic target in oncology and other diseases.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carm1-IN-5 in Transcriptional Regulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key epigenetic regulator that plays a crucial role in transcriptional activation.[1][2][3] CARM1 catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2][4] A primary histone target of CARM1 is Histone H3, which it methylates at arginines 17 and 26 (H3R17me2a, H3R26me2a), modifications associated with active gene transcription.[2] Beyond histones, CARM1 targets a variety of non-histone proteins, including transcription factors, co-regulators, and splicing factors, thereby influencing multiple stages of gene expression from transcription initiation to mRNA processing.[1][4]
Given its significant role in gene regulation, the aberrant activity of CARM1 has been implicated in various diseases, most notably cancer.[3][5] This has led to the development of small molecule inhibitors targeting CARM1's methyltransferase activity as potential therapeutic agents and as chemical probes to investigate its biological functions.
This document provides detailed application notes and experimental protocols for the use of a representative CARM1 inhibitor, referred to here as Carm1-IN-5 , for investigating transcriptional regulation. While specific data for a compound named "this compound" is not publicly available, this document utilizes data from structurally and functionally similar, well-characterized CARM1 inhibitors such as Carm1-IN-1 and iCARM1 (also known as CARM1-IN-6) as a proxy to provide relevant and practical guidance.
Data Presentation
The following tables summarize the in vitro and cellular activities of representative CARM1 inhibitors. This data is essential for designing experiments and interpreting results when using this compound or similar compounds.
Table 1: In Vitro Inhibitory Activity of Representative CARM1 Inhibitors
| Compound | Target | IC50 (μM) | Assay Substrate | Reference |
| Carm1-IN-1 | CARM1 | 8.6 | PABP1 | [6] |
| iCARM1 (CARM1-IN-6) | CARM1 | 12.3 | Histone H3 Peptide | [7][8] |
| TP-064 | CARM1 | Not specified | Not specified | [9] |
| EZM2302 | CARM1 | Not specified | Not specified | [7] |
Table 2: Cellular Activity of a Representative CARM1 Inhibitor (iCARM1)
| Cell Line | Cancer Type | EC50 (μM) | Reference |
| MCF7 | ER-positive Breast Cancer | 1.797 ± 0.08 | [10] |
| T47D | ER-positive Breast Cancer | 4.74 ± 0.19 | [10] |
| BT474 | ER-positive Breast Cancer | 2.13 ± 0.33 | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CARM1 and a general workflow for investigating the effects of this compound on transcriptional regulation.
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1 | Abcam [abcam.com]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Detecting CARM1 Inhibition by a Chemical Inhibitor Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, DNA damage response, and cell cycle progression.[1][2][3][4] Dysregulation of CARM1 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[4][5]
This document provides a detailed protocol for assessing the inhibition of CARM1 in cultured cells using Western blotting. As a representative inhibitor, we will refer to iCARM1 (also known as CARM1-IN-6), a potent and selective small molecule inhibitor of CARM1. The methodologies described herein are broadly applicable to other CARM1 inhibitors. A critical aspect of Western blotting for CARM1 is its propensity to form SDS-resistant aggregates upon heating, which can lead to inaccurate results.[6][7][8][9] This protocol incorporates specific steps to mitigate this issue.
Quantitative Data on CARM1 Inhibition
The efficacy of a CARM1 inhibitor can be quantified through various assays. Below is a summary of the reported inhibitory concentrations for iCARM1.
Table 1: In Vitro Efficacy of iCARM1
| Parameter | Value | Description |
| IC50 (Biochemical Assay) | 12.3 µM | Half-maximal inhibitory concentration against purified CARM1 enzyme activity using a histone H3 peptide as a substrate.[7][10][11] |
| Binding Affinity (Kd) | 0.67 µM | Dissociation constant for the binding of iCARM1 to the CARM1 protein, as determined by surface plasmon resonance (SPR). |
Table 2: Cellular Efficacy of iCARM1 in Breast Cancer Cell Lines
| Cell Line | EC50 | Description |
| MCF7 | 1.797 ± 0.08 µM | Half-maximal effective concentration for inhibiting cell proliferation.[3] |
| T47D | 4.74 ± 0.19 µM | Half-maximal effective concentration for inhibiting cell proliferation.[3] |
| BT474 | 2.13 ± 0.33 µM | Half-maximal effective concentration for inhibiting cell proliferation.[3] |
Experimental Protocols
Western Blot Protocol for Detecting CARM1 and Substrate Methylation
This protocol is designed to assess the inhibition of CARM1 by measuring the levels of total CARM1 protein and the methylation status of one of its well-characterized substrates, BRG1-associated factor 155 (BAF155).[2] A decrease in the dimethylation of BAF155 upon treatment with an inhibitor is indicative of reduced CARM1 enzymatic activity.
Materials
-
Cell culture reagents
-
CARM1 inhibitor (e.g., iCARM1)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (100 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% (w/v) NaDOC, and 0.1% (w/v) SDS) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Sample Buffer (200 mM Tris-HCl pH 6.8, 24% (w/v) SDS, 40% (w/v) glycerol, 25% β-mercaptoethanol, 0.1% (w/v) bromophenol blue)
-
SDS-PAGE gels (10% acrylamide)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-CARM1 (e.g., Cell Signaling Technology #3379, 1:1000 dilution)
-
Rabbit anti-dimethyl-BAF155 (specific for the CARM1-mediated methylation site)
-
Mouse anti-total BAF155
-
Mouse anti-β-Actin or other loading control (1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the CARM1 inhibitor (e.g., 0.1, 1, 5, 10 µM of iCARM1) or DMSO as a vehicle control for 24-48 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microfuge tube and incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CARM1 or anti-dimethyl-BAF155) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional): To detect total BAF155 and a loading control on the same membrane, the membrane can be stripped and re-probed with the respective antibodies following the manufacturer's protocol.
Visualizations
Caption: Western blot workflow for CARM1 inhibition analysis.
Caption: Simplified CARM1 signaling and points of inhibition.
References
- 1. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Carm1-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Chromatin Immunoprecipitation (ChIP) experiments on cells treated with the CARM1 inhibitor, Carm1-IN-5. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the study of CARM1's role in chromatin modification and gene regulation.
Introduction to CARM1 and its Inhibition
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that mediates the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. A primary function of CARM1 is the methylation of histone H3 at arginines 17 and 26 (H3R17me2a and H3R26me2a), which are epigenetic marks generally associated with active gene transcription. CARM1 acts as a transcriptional coactivator for a variety of transcription factors, including nuclear hormone receptors and p53, playing a significant role in cellular processes such as proliferation, differentiation, and the DNA damage response.[1][2][3]
Given its role in promoting the expression of genes involved in cell cycle progression and survival, CARM1 has emerged as a promising therapeutic target in various cancers. Small molecule inhibitors, such as this compound, have been developed to specifically block the methyltransferase activity of CARM1, thereby allowing for the investigation of its downstream effects on gene expression and cellular function.
Principle of ChIP with this compound Treatment
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the in vivo interactions between proteins and DNA. When combined with treatment using a specific inhibitor like this compound, ChIP can be employed to investigate how the inhibition of CARM1's enzymatic activity affects the epigenetic landscape and the recruitment of other proteins to specific gene loci.
The general workflow involves treating cultured cells with this compound to inhibit CARM1 activity. Subsequently, the protein-DNA complexes are cross-linked, the chromatin is isolated and sheared, and an antibody specific for a protein of interest (e.g., a histone with a specific modification, or CARM1 itself) is used to immunoprecipitate the associated chromatin. The purified DNA is then analyzed by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq) to identify and quantify the genomic regions of interest.
Data Presentation
The following tables provide a template for presenting quantitative data from ChIP-qPCR experiments investigating the effect of this compound on histone methylation at specific gene promoters known to be regulated by CARM1. The data is expressed as a percentage of the input DNA, which represents the amount of immunoprecipitated DNA relative to the total amount of chromatin used in the experiment.
Table 1: Effect of this compound on H3R17me2a Enrichment at Target Gene Promoters
| Gene Promoter | Treatment | % Input (Mean) | Standard Deviation | p-value |
| CCNE1 | Vehicle (DMSO) | 1.5 | 0.2 | <0.01 |
| This compound (5 µM) | 0.4 | 0.1 | ||
| MYC | Vehicle (DMSO) | 1.8 | 0.3 | <0.01 |
| This compound (5 µM) | 0.5 | 0.1 | ||
| Negative Control Locus | Vehicle (DMSO) | 0.1 | 0.05 | >0.05 |
| This compound (5 µM) | 0.08 | 0.04 |
Table 2: Effect of this compound on H3R26me2a Enrichment at Target Gene Promoters
| Gene Promoter | Treatment | % Input (Mean) | Standard Deviation | p-value |
| E2F1 | Vehicle (DMSO) | 2.1 | 0.4 | <0.01 |
| This compound (5 µM) | 0.6 | 0.2 | ||
| HIF1A | Vehicle (DMSO) | 1.9 | 0.3 | <0.01 |
| This compound (5 µM) | 0.7 | 0.1 | ||
| Negative Control Locus | Vehicle (DMSO) | 0.12 | 0.06 | >0.05 |
| This compound (5 µM) | 0.1 | 0.05 |
Experimental Protocols
This section provides a detailed methodology for a typical ChIP experiment involving this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture : Culture cells of interest (e.g., MCF7 breast cancer cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed cells in 150 mm culture dishes and allow them to reach 70-80% confluency.
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment : Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle (DMSO) for a specified duration (e.g., 6 days).[4] The optimal concentration and treatment time may need to be determined empirically for each cell line and experimental setup.
-
Harvesting : After the treatment period, proceed immediately to the Chromatin Immunoprecipitation protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP procedures and should be optimized for the specific cell type and antibody used.
Day 1: Cross-linking and Chromatin Preparation
-
Cross-linking : To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle swirling.
-
Quenching : Stop the cross-linking by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Cell Lysis :
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer (e.g., 5 mM HEPES, 85 mM KCl, 0.5% NP-40, pH 8.0 with protease inhibitors) and incubate on ice for 15 minutes.
-
Pellet the nuclei by centrifugation and discard the supernatant.
-
-
Nuclear Lysis : Resuspend the nuclear pellet in nuclear lysis buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1 with protease inhibitors).
-
Chromatin Shearing :
-
Sonicate the nuclear lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions (power, duration, and number of cycles) must be determined empirically.
-
After sonication, centrifuge the lysate to pellet cell debris. The supernatant contains the soluble chromatin.
-
-
Chromatin Quantification : Take a small aliquot of the chromatin to reverse the cross-links and quantify the DNA concentration. This will be used as the "input" control.
Day 2: Immunoprecipitation
-
Pre-clearing : Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C on a rotator.
-
Immunoprecipitation :
-
Transfer the pre-cleared chromatin to a new tube.
-
Add the ChIP-grade primary antibody (e.g., anti-H3R17me2a, anti-H3R26me2a, or anti-CARM1) and incubate overnight at 4°C with rotation.
-
As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.
-
-
Immune Complex Capture : Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
Day 3: Washes and Elution
-
Washing : Sequentially wash the beads with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
Elution : Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
Day 4: Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking : Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M and incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.
-
Protein and RNA Digestion : Treat the samples with RNase A and Proteinase K to digest RNA and proteins, respectively.
-
DNA Purification : Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
Protocol 3: Quantitative PCR (qPCR) Analysis
-
Primer Design : Design and validate qPCR primers that amplify a ~100-200 bp region of the gene promoters of interest. Include primers for a known positive control locus and a negative control locus (a gene-desert region).
-
qPCR Reaction : Set up qPCR reactions using a SYBR Green-based master mix with the purified ChIP DNA and input DNA as templates.
-
Data Analysis :
-
Generate a standard curve using a serial dilution of the input DNA to determine the PCR efficiency.
-
Calculate the amount of DNA in each ChIP sample relative to the input DNA using the "Percent Input Method".
-
Percent Input Calculation :
-
ΔCt = Ct(ChIP) - (Ct(Input) - log2(Dilution Factor))
-
% Input = 2^(-ΔCt) * 100
-
The dilution factor accounts for the initial dilution of the input sample. For example, a 2% input has a dilution factor of 50.
-
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the underlying biological pathways.
Caption: Experimental workflow for ChIP with this compound treatment.
Caption: Simplified signaling pathway of CARM1 and its inhibition.
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carm1 and the Epigenetic Control of Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Note: Quantitative Analysis of Protein Methylation Using the CARM1 Inhibitor, Carm1-IN-5, by Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein arginine methylation is a crucial post-translational modification that plays a significant role in the regulation of numerous cellular processes, including signal transduction, gene expression, and DNA damage repair.[1][2] Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Dysregulation of CARM1 activity has been implicated in various diseases, most notably in cancer, making it an attractive therapeutic target. Carm1-IN-5 is a chemical probe that can be utilized to investigate the functional roles of CARM1 in cellular processes and to validate its potential as a drug target.
This application note provides a detailed protocol for the quantitative analysis of protein methylation in response to treatment with this compound using a mass spectrometry-based proteomics approach. The workflow described herein enables researchers to identify and quantify changes in the methylation status of CARM1 substrates, providing valuable insights into the inhibitor's mechanism of action and its effects on cellular signaling pathways.
Principle of the Method
The experimental approach involves the stable isotope labeling by amino acids in cell culture (SILAC) method for quantitative proteomics. Cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. The "heavy"-labeled cells are treated with this compound, while the "light"-labeled cells serve as a control. The two cell populations are then combined, and proteins are extracted and digested into peptides. Methylated peptides are enriched from the mixture and subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of methylated peptides between the treated and control samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.
Materials and Reagents
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
SILAC-compatible cell culture medium (e.g., DMEM)
-
"Light" L-arginine and L-lysine
-
"Heavy" L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂)
-
Dialyzed fetal bovine serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Methylated arginine-specific antibodies for enrichment
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
C18 desalting spin columns
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Experimental Protocols
SILAC Labeling and Cell Treatment
-
Culture cells in "light" SILAC medium (containing normal arginine and lysine) and "heavy" SILAC medium (containing ¹³C₆, ¹⁵N₄-arginine and ¹³C₆, ¹⁵N₂-lysine) for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
Seed the "heavy"-labeled cells and treat with an appropriate concentration of this compound for a specified duration.
-
Treat the "light"-labeled cells with an equivalent amount of DMSO as a vehicle control.
-
Harvest cells from both conditions.
Protein Extraction and Digestion
-
Combine equal numbers of "light" and "heavy" labeled cells.
-
Lyse the combined cell pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Quantify the protein concentration of the supernatant.
-
Reduce the proteins by adding DTT and incubating.
-
Alkylate the proteins by adding IAA and incubating in the dark.
-
Digest the proteins into peptides overnight using trypsin.
Enrichment of Methylated Peptides
-
Desalt the peptide mixture using C18 spin columns.
-
Incubate the desalted peptides with anti-methylarginine antibodies to capture methylated peptides.
-
Add Protein A/G magnetic beads to pull down the antibody-peptide complexes.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched methylated peptides from the beads.
LC-MS/MS Analysis
-
Desalt the enriched peptides again using C18 spin columns.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant precursor ions.
Data Analysis
-
Process the raw MS data using a software package such as MaxQuant.
-
Search the data against a relevant protein database to identify peptides and proteins.
-
Quantify the relative abundance of methylated peptides by calculating the ratio of "heavy" to "light" peptide intensities.
-
Filter the results to identify peptides that show a significant change in methylation upon treatment with this compound.
Quantitative Data Presentation
The following table represents hypothetical, yet expected, quantitative mass spectrometry data for known CARM1 substrates after treatment with this compound. The data is presented as the log2 fold change of the heavy (this compound treated) to light (DMSO control) ratio for identified methylated peptides. A negative log2 fold change indicates a decrease in methylation upon inhibitor treatment.
| Protein | UniProt ID | Methylated Peptide Sequence | Log2(Heavy/Light) Ratio | P-value |
| Histone H3.1 | P68431 | KQLATKAR SAPATGGVK | -2.1 | 0.001 |
| PABP1 | P11940 | GSYVGDQLR SLN | -1.8 | 0.005 |
| BAF155 (SMARCC1) | Q92922 | GPPQGR GVPGA | -1.5 | 0.012 |
| MED12 | Q93074 | FNLQNR PYYPS | -1.9 | 0.003 |
| PRMT5 | O14744 | VLSGR VLLD | -1.2 | 0.025 |
Note: This table contains representative data and is intended for illustrative purposes.
Visualizations
Signaling Pathway Diagram
References
Synergistic Effects of CARM1 Inhibition with Other Cancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic potential of CARM1 (Coactivator-Associated Arginine Methyltransferase 1) inhibitors, such as Carm1-IN-5, in combination with other cancer therapeutics. The following sections detail the underlying biological rationale, quantitative analysis of synergistic effects, and detailed protocols for key experimental assays.
Introduction to CARM1 in Cancer
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that catalyzes the methylation of arginine residues in both histone and non-histone proteins.[1] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, chromatin remodeling, mRNA splicing, and DNA damage repair.[1] In numerous cancers, CARM1 is overexpressed and contributes to tumorigenesis, metastasis, and the development of therapeutic resistance.[1] Its role as a transcriptional coactivator for key oncogenic drivers makes it an attractive target for cancer therapy.[1] The inhibition of CARM1 presents a promising strategy to disrupt these cancer-promoting pathways and potentially enhance the efficacy of existing anticancer agents.
Synergistic Combinations with CARM1 Inhibitors
Preclinical studies have highlighted the potential for CARM1 inhibitors to act synergistically with several classes of cancer drugs. This synergy can lead to enhanced tumor cell killing, overcoming drug resistance, and potentially allowing for lower, less toxic doses of combination partners.
CARM1 and CBP/p300 Inhibitors
A significant synergistic effect has been observed between CARM1 inhibitors and inhibitors of the histone acetyltransferases CBP and p300. In models of Diffuse Large B-cell Lymphoma (DLBCL), the combination of a CARM1 inhibitor (CARM1i TP) and a CBP/p300 inhibitor (CBP30) demonstrated strong synergy in reducing cancer cell viability. Mechanistically, CARM1 inhibition was found to decrease the histone acetyltransferase (HAT) activity of CBP, leading to synthetic lethality in DLBCL cells.
CARM1 and PARP Inhibitors
There is a strong rationale for combining CARM1 inhibitors with PARP (Poly (ADP-ribose) polymerase) inhibitors. In certain cancers, such as CARM1-expressing ovarian cancer, inhibition of EZH2, a histone methyltransferase, has been shown to synergize with PARP inhibitors. Given the interplay of these epigenetic regulators, it is hypothesized that direct inhibition of CARM1 could also sensitize cancer cells to PARP inhibitors, particularly in tumors that are proficient in homologous recombination.
CARM1 and Immunotherapy
CARM1 inhibition has been shown to enhance the efficacy of cancer immunotherapy, particularly checkpoint blockade. The inhibition of CARM1 can sensitize tumors to T-cell mediated killing and prevent the depletion of active T-cell populations within the tumor microenvironment. This dual action on both tumor cells and immune cells makes the combination of CARM1 inhibitors and immune checkpoint inhibitors a highly promising therapeutic strategy.
Quantitative Analysis of Synergy
The following table summarizes quantitative data from a study investigating the synergistic effects of a CARM1 inhibitor (CARM1i TP) and a CBP/p300 inhibitor (CBP30) on the U2932 DLBCL cell line. Synergy was evaluated using the Combination Index (CI) method of Chou-Talalay and the Bliss independence model.
| Combination Partner | Cell Line | Method of Synergy Analysis | Concentration Range (µM) | Key Findings |
| CBP30 (CBP/p300 inhibitor) | U2932 (DLBCL) | Combination Index (CI) | CARM1i TP: 0-20, CBP30: 0-20 | CI values < 1 indicate a synergistic interaction in inhibiting cell viability. |
| Bliss Independence Model | CARM1i TP: 1-10, CBP30: 1-2 | A synergistic effect of over 20% was observed in this dosage range. |
Note: While the specific inhibitor "this compound" was not used in the cited study, "CARM1i TP" serves as a representative tool compound for CARM1 inhibition. Further studies are warranted to confirm these synergistic effects with this compound.
Signaling and Experimental Workflow Diagrams
CARM1 Signaling Pathway in Cancer
References
Troubleshooting & Optimization
Technical Support Center: CARM1 Inhibitors in Cellular Assays
Disclaimer: This technical support guide provides general information and troubleshooting advice for using CARM1 inhibitors in cellular assays. Due to the limited availability of public data on the specific off-target effects of Carm1-IN-5 , this guide leverages information from other well-characterized CARM1 inhibitors, such as EZM2302 and TP-064, to provide a framework for addressing common experimental challenges. Researchers should always consult the specific product datasheet for their inhibitor and perform appropriate validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CARM1 inhibitors?
CARM1 (Coactivator-associated arginine methyltransferase 1), also known as PRMT4, is a protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone protein substrates. This process, known as arginine methylation, plays a crucial role in regulating various cellular processes, including transcription, RNA splicing, and signal transduction.[1][2][3][4][5][6][7][8] CARM1 inhibitors are small molecules designed to block the catalytic activity of CARM1, thereby preventing the methylation of its substrates.
Q2: What are the known cellular substrates of CARM1?
CARM1 has a broad range of substrates involved in diverse cellular functions. Some of the well-established substrates include:
-
Histone H3: CARM1 methylates arginine 17 (H3R17) and arginine 26 (H3R26), which are generally associated with transcriptional activation.[9]
-
PABP1 (Poly(A)-binding protein 1): Involved in RNA processing.
-
BAF155 (SMARCC1): A subunit of the SWI/SNF chromatin remodeling complex.
-
MED12 (Mediator complex subunit 12): A component of the Mediator complex involved in transcriptional regulation.[2]
-
p300/CBP: Histone acetyltransferases that act as transcriptional co-activators.
-
RUNX1: A transcription factor involved in hematopoietic development.[10]
Q3: What are potential off-target effects of CARM1 inhibitors?
While potent and selective CARM1 inhibitors have been developed, the possibility of off-target effects should always be considered. The off-target profile is specific to each inhibitor. For example, the inhibitor EZM2302 was shown to be highly selective with no significant inhibition of over 40 protein kinases at a concentration of 10 µM.[10] However, different inhibitors may have different selectivity profiles. Potential off-target effects could include inhibition of other protein methyltransferases or interaction with other classes of enzymes. It is crucial to consult the manufacturer's data or perform selectivity profiling (e.g., kinome scans) for the specific inhibitor being used.
Q4: How do different CARM1 inhibitors vary in their cellular effects?
Recent studies have shown that different CARM1 inhibitors, such as TP-064 and EZM2302, can have distinct effects on cellular processes despite both potently inhibiting CARM1's enzymatic activity.[9] For instance, TP-064 was found to inhibit both histone and non-histone substrate methylation, leading to an impairment of autophagy. In contrast, EZM2302 primarily targeted non-histone substrates, sparing histone methylation and autophagic function.[9] These differences are thought to arise from their distinct binding modes to the CARM1 enzyme.[9] This highlights the importance of carefully selecting and characterizing the specific CARM1 inhibitor for the biological question being investigated.
Troubleshooting Guide
Issue 1: No observable effect of the CARM1 inhibitor in my cellular assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability or Degradation | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh stock solutions and working dilutions for each experiment. |
| Insufficient Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and endpoint. |
| Low CARM1 expression or activity in the cell line | Confirm CARM1 expression in your cell line by Western blot or qPCR. Select a cell line with known reliance on CARM1 activity for your phenotype of interest. |
| Cellular permeability issues | Consult the manufacturer's data on cell permeability. If not available, consider using a positive control compound with known cell permeability to validate your assay system. |
| Redundancy with other PRMTs | In some contexts, other protein arginine methyltransferases (PRMTs) might compensate for the loss of CARM1 activity. For example, PRMT6 can also methylate H3R17.[4] Consider co-treatment with other PRMT inhibitors or using genetic approaches (e.g., siRNA) to confirm CARM1-specific effects. |
Issue 2: Unexpected or contradictory results compared to published data.
| Possible Cause | Troubleshooting Step |
| Cell-type specific effects of CARM1 | The function of CARM1 can be highly context-dependent.[3] The observed phenotype may be specific to your cell line. Validate your findings in a second cell line if possible. |
| Differential effects of the specific inhibitor | As mentioned in the FAQs, different CARM1 inhibitors can have distinct cellular effects.[9] The inhibitor you are using may have a different substrate preference or off-target profile compared to those in the literature. |
| Off-target effects of the inhibitor | The observed phenotype may be due to an off-target effect. Use a structurally distinct CARM1 inhibitor as a second compound to confirm that the phenotype is on-target. Additionally, a rescue experiment using a drug-resistant CARM1 mutant could be performed. |
| Experimental variability | Ensure consistent cell passage number, confluency, and reagent quality. Include appropriate positive and negative controls in every experiment. |
Issue 3: Difficulty in detecting changes in substrate methylation.
| Possible Cause | Troubleshooting Step |
| Low-quality antibody for the methylated substrate | Validate your antibody using a positive control (e.g., cells overexpressing CARM1) and a negative control (e.g., CARM1 knockout or knockdown cells).[2] |
| Low abundance of the methylated substrate | You may need to enrich for the protein of interest via immunoprecipitation (IP) before performing the Western blot. |
| Suboptimal lysis buffer or Western blot conditions | Use a lysis buffer containing phosphatase and protease inhibitors. Optimize antibody concentrations and incubation times for the Western blot. |
| Dynamic nature of methylation | Consider the timing of your endpoint. Methylation marks can be dynamic, and the effect of the inhibitor might be transient. |
Data Presentation
Table 1: Selectivity Profile of Commonly Used CARM1 Inhibitors (Illustrative Example)
| Target | EZM2302 | TP-064 |
| CARM1 IC50 | 6 nM | <10 nM |
| PRMT1 | >10 µM | >50 µM |
| PRMT5 | >10 µM | >50 µM |
| PRMT6 | >10 µM | >50 µM |
| Kinase Panel (40 kinases) | No inhibition >30% at 10 µM[10] | Data not publicly available |
Note: This table is for illustrative purposes and is based on publicly available data for EZM2302 and general information for TP-064. Users should consult the specific datasheets for their inhibitors.
Experimental Protocols
Protocol: Western Blot Analysis of PABP1 Methylation
This protocol provides a general workflow for assessing the inhibition of CARM1 activity in cells by measuring the methylation status of its substrate, PABP1.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CARM1 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-72 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against asymmetrically dimethylated PABP1 (anti-me-PABP1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against total PABP1 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the methylated PABP1 signal to the total PABP1 or loading control signal.
-
Mandatory Visualizations
Caption: CARM1 signaling pathway and point of inhibition.
Caption: General experimental workflow for testing CARM1 inhibitors.
References
- 1. Systematic pan-cancer landscape identifies CARM1 as a potential prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Carm1-IN-5 for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of the CARM1 inhibitor, Carm1-IN-5 (also known as iCARM1 or CARM1-IN-6), for various experimental applications. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as iCARM1 or CARM1-IN-6, is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] CARM1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, DNA damage response, and signaling pathways.[4][5] this compound exerts its effects by inhibiting the methyltransferase activity of CARM1.[3]
Q2: What is a good starting concentration for my experiments with this compound?
A good starting point for in vitro cell-based assays is to test a concentration range around the reported half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values. For this compound, the biochemical IC50 is 12.3 µM.[1][2][3][6] In cellular assays, the EC50 values for cell growth inhibition in breast cancer cell lines have been reported as follows:
| Cell Line | EC50 (µM) |
| MCF7 | 1.797 ± 0.08 |
| T47D | 4.74 ± 0.19 |
| BT474 | 2.13 ± 0.33 |
Data sourced from Peng BL, et al. J Med Chem. 2024.[7]
It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and extending to a concentration well above the expected effective range (e.g., 25 µM or higher) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C to maintain stability.[1]
Q4: How can I confirm that this compound is active in my cells?
To confirm the activity of this compound, you should assess its impact on a known CARM1-mediated event. This can be achieved by:
-
Western Blotting: Measure the methylation status of known CARM1 substrates, such as Histone H3 at Arginine 17 (H3R17me2a) or p300. A decrease in the methylation of these substrates upon treatment with this compound would indicate target engagement.
-
Quantitative PCR (qPCR): Analyze the expression of genes known to be regulated by CARM1. For example, in some contexts, CARM1 inhibition can suppress the expression of oncogenic estrogen/ERα-induced genes.[3]
Experimental Protocols and Workflow
Determining the optimal concentration of this compound requires a systematic approach. The following workflow outlines the key experimental stages.
Figure 1: Experimental workflow for determining the optimal concentration of this compound.
Detailed Methodologies
1. Cell Viability Assay (MTT Assay)
This protocol is a common method to assess cell viability and determine the cytotoxic effects of a compound.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot for Target Engagement
This protocol allows for the detection of changes in the methylation of CARM1 substrates.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R17me2a, anti-Histone H3, anti-p300, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (based on the IC50 from the viability assay) for the desired duration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated protein signal to the total protein signal.
-
3. Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures changes in the mRNA levels of CARM1 target genes.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
CARM1 Signaling Pathways
Understanding the signaling pathways in which CARM1 is involved can help in designing experiments and interpreting results.
Figure 2: CARM1 in the DNA Damage Response Pathway.[8][9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone-arginine methyltransferase CARM1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CARM1 - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The roles of CARM1 and coactivator methylation in DNA damage signaling pathway [pfocr.wikipathways.org]
Overcoming resistance to Carm1-IN-5 treatment in cancer cells.
Welcome to the technical support center for Carm1-IN-5, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cancer research and overcoming potential challenges, such as the development of treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of CARM1, a protein arginine methyltransferase. CARM1 plays a crucial role in gene transcription by methylating histones and other proteins.[1][2][3] By inhibiting CARM1, this compound exerts a dual antitumor effect:
-
Direct effect on tumor cells: It can suppress the expression of oncogenic genes, leading to cell cycle arrest and inhibition of proliferation.[1][4][5]
-
Immunomodulatory effect: It enhances the antitumor function of CD8+ T cells and sensitizes cancer cells to T-cell-mediated killing by inducing a type I interferon (IFN) response within the tumor microenvironment.[2][3]
Q2: In which cancer types has this compound (or similar CARM1 inhibitors) shown efficacy?
A2: CARM1 inhibitors have demonstrated preclinical efficacy in a range of hematological and solid tumors, including:
-
Breast Cancer (including ER-positive and Triple-Negative subtypes)[4][7]
-
Acute Myeloid Leukemia (AML)[1]
Q3: What are the known or potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, data from studies on CARM1 and other protein arginine methyltransferase (PRMT) inhibitors suggest potential resistance pathways:
-
Activation of alternative signaling pathways: Upregulation of compensatory signaling cascades, such as the PI3K/AKT/mTOR pathway, can promote cell survival and proliferation despite CARM1 inhibition.
-
Alterations in the tumor microenvironment: Changes in the immune landscape or stromal components could potentially limit the efficacy of the immunomodulatory effects of this compound.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters could lead to reduced intracellular concentrations of the inhibitor.
Q4: What are some recommended strategies to overcome resistance to this compound?
A4: Combination therapy is a promising approach to overcome or prevent resistance to CARM1 inhibitors. Preclinical studies have shown synergistic effects when combining CARM1 inhibitors with:
-
Immune checkpoint inhibitors: Combining this compound with anti-PD-1 or anti-CTLA-4 antibodies can enhance the anti-tumor immune response.[3][9][10][11]
-
Endocrine therapies: In ER-positive breast cancer, combining a CARM1 inhibitor with drugs like tamoxifen can restore sensitivity to endocrine therapy.[7]
-
Other targeted therapies: In certain contexts, combination with inhibitors of pathways like mTOR or PARP could be beneficial.[1]
Troubleshooting Guides
Guide 1: Suboptimal Inhibition of Cancer Cell Growth
Problem: You are not observing the expected level of growth inhibition in your cancer cell line following treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the IC50 value for your specific cell line. If not available, perform a dose-response experiment to determine the optimal concentration. |
| Cell Line Insensitivity | Confirm that your cell line expresses CARM1. Some cell lines may have inherent resistance to CARM1 inhibition. Consider testing a panel of cell lines. |
| Drug Instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Experimental Conditions | Optimize cell seeding density and incubation time. High cell density can sometimes mask the inhibitory effects. |
Guide 2: Difficulty in Detecting Downstream Effects
Problem: You are unable to detect the expected molecular changes (e.g., altered gene expression, enhanced T-cell cytotoxicity) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inappropriate Timepoint | Perform a time-course experiment to identify the optimal time to observe the desired effect. Transcriptional changes may occur earlier than effects on cell viability. |
| Assay Sensitivity | Ensure your assays (e.g., qPCR, Western blot, cytotoxicity assay) are optimized and have sufficient sensitivity to detect the expected changes. |
| Lack of an Immune Component | For assessing immunomodulatory effects, ensure your experimental system includes immune cells (e.g., co-culture with T cells). |
Quantitative Data Summary
Table 1: IC50 Values of CARM1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Reference |
| NCI-H929 | Multiple Myeloma | EZM2302 | < 0.1 | [1] |
| RPMI-8226 | Multiple Myeloma | EZM2302 | < 0.1 | [1] |
| NCI-H929 | Multiple Myeloma | TP-064 | < 0.01 | [5] |
| RPMI-8226 | Multiple Myeloma | TP-064 | < 0.01 | [5] |
| MCF7 | Breast Cancer (ER+) | iCARM1 | ~5.0 | [4] |
| T47D | Breast Cancer (ER+) | iCARM1 | ~4.5 | [4] |
| BT474 | Breast Cancer (ER+) | iCARM1 | ~6.0 | [4] |
| MDA-MB-231 | Breast Cancer (TNBC) | iCARM1 | 3.75 ± 0.35 | [4] |
| MDA-MB-468 | Breast Cancer (TNBC) | iCARM1 | 2.02 ± 0.18 | [4] |
| HCC1806 | Breast Cancer (TNBC) | iCARM1 | 2.83 ± 0.13 | [4] |
| HCC1937 | Breast Cancer (TNBC) | iCARM1 | 1.97 ± 0.25 | [4] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Addition of Reagent:
-
Data Acquisition: Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for mTOR Pathway Activation
This protocol is to assess the activation of the mTOR signaling pathway as a potential resistance mechanism.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine the phosphorylation status of mTOR pathway proteins.
Visualizations
Caption: CARM1 signaling pathway and the inhibitory action of this compound.
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Strategies to Augment Immune Check Point Inhibitors Efficacy - Implications for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial Approaches With Checkpoint Inhibitors to Enhance Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining Immune Checkpoint Inhibitors: Established and Emerging Targets and Strategies to Improve Outcomes in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
Interpreting unexpected results from Carm1-IN-5 experiments.
Welcome to the technical support center for Carm1-IN-5 and other CARM1 (Coactivator-associated arginine methyltransferase 1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on best practices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with CARM1 inhibitors.
Q1: I am not observing the expected phenotype (e.g., decreased cell proliferation) after treating my cells with this compound. What are the possible causes?
A1: Lack of a cellular phenotype can stem from several factors, ranging from the compound itself to the biological system being used. Here is a troubleshooting guide:
-
Compound Integrity and Activity:
-
Solubility: Hydrophobic compounds can have poor aqueous solubility, preventing them from reaching their intracellular target.[1] Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture media. Check for any precipitation.
-
Stability: The compound may be unstable in your culture media or sensitive to light or temperature. Confirm the recommended storage and handling conditions.
-
Concentration: The concentration used may be too low. It's crucial to perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line.[1][2] Inhibitors effective in cells only at concentrations >10 μM may be acting non-specifically.[1]
-
-
Cellular and Target-Related Factors:
-
Target Expression: Confirm that your cell line expresses CARM1 at a sufficient level. CARM1 expression can vary significantly between different cancer types and cell lines.[3][4]
-
Cell Line Dependence: Some cell lines may not be dependent on CARM1 activity for survival or proliferation. For example, certain lymphomas with mutations in CREBBP/EP300 show synthetic lethality with CARM1 inhibition, while others may not.[4][5]
-
Compensatory Mechanisms: Cells can sometimes compensate for the inhibition of one enzyme by upregulating others. While CARM1 function is not typically well-compensated for by other PRMTs due to distinct substrate motifs, cellular rewiring is always a possibility.[4]
-
-
Experimental Design:
-
Treatment Duration: The incubation time may be too short to observe a phenotypic change. Cell cycle effects or changes in gene expression can take 48-96 hours to become apparent.
-
Assay Sensitivity: The assay used to measure the phenotype (e.g., proliferation) may not be sensitive enough. Consider using orthogonal assays to confirm your results.
-
Troubleshooting Workflow: No Observed Phenotype
Q2: My cells are showing high levels of cytotoxicity at concentrations where I expect only specific inhibition of CARM1. What's happening?
A2: Unexpected cytotoxicity can be due to off-target effects, issues with the compound, or experimental artifacts.
-
Off-Target Effects: Although potent CARM1 inhibitors like EZM2302 have been shown to be highly selective, no small molecule is perfectly specific.[6] At higher concentrations, off-target kinase or enzyme inhibition can lead to cell death. Always use the lowest concentration that gives effective target inhibition.[1]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells, typically below 0.5%. Perform a solvent-only control.
-
Compound Purity: Impurities from the synthesis of the inhibitor could be cytotoxic. If possible, verify the purity of your compound batch.
-
Biological Context: In some systems, CARM1's role is critical for survival. For instance, CARM1 is essential for early embryo development and plays key roles in the heart and skeletal muscle.[4][7] Inhibition in cells highly dependent on these functions could lead to apoptosis.
Q3: I am not seeing a decrease in global histone H3 arginine 17 methylation (H3R17me2a) by Western blot after treatment. Does this mean the inhibitor is not working?
A3: Not necessarily. While CARM1 is known to methylate H3R17, this may not be the most sensitive or reliable biomarker for inhibitor activity in all cellular contexts.
-
Substrate Preference: CARM1 has over 300 known histone and non-histone substrates.[6] In some cell lines, the most dynamic methylation may occur on non-histone targets like PABP1 (Poly(A)-Binding Protein 1) or SMB (a component of the spliceosome).[6] It is often more reliable to measure methylation changes on these substrates.
-
Antibody Specificity: Ensure your antibody is specific for the asymmetrically dimethylated H3R17 mark.
-
Histone Turnover: Histone modifications can be very stable, and a decrease may only be apparent after several cell divisions. A 96-hour treatment with the CARM1 inhibitor EZM2302 did not result in significant global decreases in H3R17 methylation in RPMI-8226 cells.[6]
-
Redundancy: While CARM1 has distinct targets, PRMT6 has also been shown to deposit the H3R17me2a mark, potentially compensating for CARM1 inhibition at the global histone level.[3]
Recommendation: To confirm target engagement, assess the methylation status of a non-histone substrate like PABP1, which has been shown to be a reliable pharmacodynamic biomarker for CARM1 inhibitor activity.[6]
Data Presentation
Table 1: In Vitro Activity of CARM1 Inhibitor EZM2302 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) for Cell Proliferation | Notes |
| RPMI-8226 | 21 | Shows dose-dependent inhibition of PABP1 and SMB methylation. |
| MM.1S | 30 | Sensitive to CARM1 inhibition. |
| U266B1 | 29 | Sensitive to CARM1 inhibition. |
| OPM-2 | >1000 | Example of a less sensitive cell line. |
| (Data adapted from studies on EZM2302, a potent and selective CARM1 inhibitor)[6] |
Table 2: Expected vs. Unexpected Western Blot Results
| Target Protein | Expected Result with this compound | Potential Unexpected Result | Possible Reason for Unexpected Result |
| p-CARM1 | No significant change | Decrease in total CARM1 protein | Inhibitor may be affecting CARM1 stability via unknown mechanisms. |
| me-PABP1 | Dose-dependent decrease | No change | Insufficient inhibitor concentration, poor cell permeability, or target is not engaged. |
| H3R17me2a | Decrease (may be slow/modest) | No change | Slow histone turnover, compensation by other PRMTs (e.g., PRMT6), or insensitive assay.[3][6] |
| c-Myc, Cyclin D1 | Decrease (in sensitive cells) | Increase | Paradoxical signaling or off-target effects; CARM1's role can be context-dependent.[3] |
Experimental Protocols
Protocol 1: Western Blot for PABP1 Methylation
This protocol is designed to assess the pharmacodynamic effect of a CARM1 inhibitor by measuring the methylation status of its substrate, PABP1.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-pan-methyl Arginine antibody
-
Anti-PABP1 antibody
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 48-72 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Quantification: Measure protein concentration of the supernatant using a BCA assay.
-
Immunoprecipitation (IP):
-
Incubate 500 µg of protein lysate with an anti-PABP1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash beads 3-5 times with lysis buffer.
-
Elute protein by boiling in 2x Laemmli sample buffer.
-
-
SDS-PAGE and Transfer:
-
Load the eluted samples onto an SDS-PAGE gel and run.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the anti-pan-methyl Arginine primary antibody overnight at 4°C.
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Develop with ECL substrate and image.
-
-
Analysis: A decrease in the methylated PABP1 signal in treated samples compared to the vehicle control indicates successful target engagement by the inhibitor. Also, probe a separate gel with total PABP1 and a loading control to ensure equal loading.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability to determine the IC50 of the inhibitor.
Materials:
-
96-well white-walled, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Add this compound in a serial dilution (e.g., 10-point, 3-fold dilution) to the wells. Include vehicle-only (e.g., DMSO) and media-only controls.
-
Incubation: Incubate the plate for 72-96 hours in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Signaling Pathway & Workflow Visualizations
CARM1 Signaling Pathway Overview
CARM1 acts as a transcriptional coactivator by methylating histone H3 (e.g., at R17) and various non-histone proteins like p300/CBP and BAF155. This activity promotes the assembly of transcription complexes on gene promoters, leading to the expression of genes involved in processes like cell cycle progression, DNA damage response, and metabolism.[3][8][9] this compound inhibits the methyltransferase activity of CARM1, thereby blocking these downstream events.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring the specificity of Carm1-IN-5 in complex biological systems.
Welcome to the technical support center for Carm1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and ensuring the specificity of their experimental results in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). CARM1 is a type I arginine methyltransferase that plays a crucial role in various cellular processes by catalyzing the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] These processes include transcriptional regulation, RNA splicing, DNA damage response, and cell cycle progression.[2][4][5]
Q2: How can I be sure that the observed effects in my experiment are due to CARM1 inhibition and not off-target effects?
Ensuring target specificity is critical. We recommend a multi-pronged approach:
-
Use a Rescue Experiment: Transfect cells with a CARM1 construct that is resistant to this compound. If the observed phenotype is rescued, it strongly suggests the effect is on-target.
-
Utilize Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of CARM1 knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9).[6][7] Similar phenotypes provide strong evidence for on-target activity.
-
Perform a Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the engagement of this compound with CARM1 in intact cells.[8][9][10][11][12]
Q3: At what concentration should I use this compound?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. We recommend performing a dose-response experiment to determine the lowest effective concentration that elicits the desired biological response while minimizing potential off-target effects. As a starting point, consider the biochemical IC50 and cellular activity of well-characterized CARM1 inhibitors. For instance, the potent and selective CARM1 inhibitor EZM2302 has a biochemical IC50 of 6 nM and demonstrates cellular activity in the nanomolar range in multiple myeloma cell lines.[4]
Q4: Does this compound inhibit other methyltransferases or kinases?
While this compound is designed to be a selective CARM1 inhibitor, it is good practice to verify its specificity in your system. Comprehensive kinase and methyltransferase profiling is recommended. For example, the inhibitor EZM2302 has been shown to be highly selective for CARM1 over a panel of other histone methyltransferases.[4] If you are concerned about a specific off-target, it is advisable to test for its inhibition directly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect after treatment with this compound. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Poor cell permeability. | While this compound is designed to be cell-permeable, this can vary between cell types. Consider increasing the incubation time or using a positive control for cellular uptake. | |
| CARM1 is not essential for the process being studied. | Confirm CARM1 expression in your cell line via Western Blot or qPCR. Use a positive control cell line where CARM1 is known to be active. | |
| Incorrect experimental conditions. | Ensure proper inhibitor storage and handling. Verify the activity of your inhibitor stock. | |
| Observed phenotype is inconsistent with published CARM1 functions. | Potential off-target effects. | Perform a rescue experiment, use a structurally unrelated CARM1 inhibitor, or use genetic knockdown/knockout to confirm on-target activity. A Cellular Thermal Shift Assay (CETSA) can also confirm target engagement. |
| Cell-type specific functions of CARM1. | The role of CARM1 can be context-dependent.[3] Investigate the specific functions of CARM1 in your biological system. | |
| High background or non-specific effects. | Inhibitor concentration is too high. | Reduce the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve. |
| Inhibitor instability or degradation. | Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Variability in results between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media formulations. |
| Inconsistent inhibitor treatment. | Ensure accurate and consistent inhibitor concentrations and incubation times across all experiments. |
Quantitative Data
The following table summarizes the inhibitory activity of a well-characterized, potent, and selective CARM1 inhibitor, which can be used as a reference for this compound.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (RPMI-8226 cells) | Selectivity |
| EZM2302 | CARM1 | 6 nM | In the nanomolar range | Highly selective over a panel of other histone methyltransferases |
| iCARM1 | CARM1 | 12.3 µM | - | Selective for CARM1 over other PRMT family members |
Data for EZM2302 is from Drew et al., 2017.[4] Data for iCARM1 is from a 2024 study.[13][14][15]
Key Experimental Protocols
Western Blot for CARM1 Substrate Methylation
This protocol allows for the detection of changes in the methylation status of known CARM1 substrates, such as BAF155 or PABP1, following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-CARM1, anti-methylated substrate (e.g., anti-aDMA), anti-total substrate, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse cells in ice-cold lysis buffer.[16]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.[16]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
Immunoprecipitation (IP) to Assess CARM1 Interactions
This protocol can be used to determine if this compound affects the interaction of CARM1 with its binding partners.
Materials:
-
Non-denaturing lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against CARM1 or its interacting partner
-
Protein A/G magnetic or agarose beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Treat cells with this compound.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.[18]
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by Western Blot to detect CARM1 and its interacting partners.
In Vitro Methyltransferase Assay
This assay directly measures the enzymatic activity of recombinant CARM1 and the inhibitory effect of this compound.
Materials:
-
Recombinant CARM1 enzyme
-
Histone or non-histone protein substrate (e.g., histone H3, PABP1)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Reaction buffer
-
SDS-PAGE gels and fluorography reagents
Procedure:
-
Set up the reaction mixture containing reaction buffer, recombinant CARM1, and varying concentrations of this compound.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate and [3H]-SAM.[19][20]
-
Incubate at 30°C for the desired time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated substrate by fluorography.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of this compound with CARM1 in a cellular context.
Materials:
-
Intact cells
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[8]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CARM1 in the supernatant by Western Blot. An increase in the thermal stability of CARM1 in the presence of this compound indicates direct binding.[9]
Visualizations
Caption: CARM1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Validating this compound Specificity.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 19. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Carm1-IN-5 with other CARM1 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a significant therapeutic target in various cancers due to its role in critical cellular processes like transcriptional regulation.[1][2] The development of small molecule inhibitors against CARM1 is an active area of research. This guide provides a comparative analysis of the efficacy of several key CARM1 inhibitors based on available preclinical data.
Note on "Carm1-IN-5": Extensive searches for a CARM1 inhibitor specifically designated as "this compound" did not yield any publicly available data regarding its efficacy, structure, or mechanism of action. Therefore, this guide will focus on a comparison of other well-characterized CARM1 inhibitors for which experimental data has been published: EZM2302, TP-064, and iCARM1.
Quantitative Comparison of CARM1 Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of prominent CARM1 inhibitors based on published literature.
Table 1: In Vitro Enzymatic Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Assay Description |
| EZM2302 | CARM1 | 6 | Biochemical assay measuring the transfer of a tritiated methyl group from S-adenosylmethionine (SAM) to a biotinylated peptide substrate.[3][4][5][6] |
| TP-064 | CARM1 | <10 | Biochemical assay measuring the inhibition of the methyltransferase activity of PRMT4.[7] |
| iCARM1 | CARM1 | 12,300 (12.3 µM) | In vitro methyltransferase assay using a synthetic peptide containing histone H3 arginine 17 (H3R17) as a substrate.[8][9] |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular IC50/EC50 (µM) |
| EZM2302 | RPMI-8226 | Multiple Myeloma | ~0.015 - >10 (range across various hematopoietic cancer cell lines)[4] |
| NCI-H929 | Multiple Myeloma | PABP1me2a: 0.009, SmBme0: 0.031[6] | |
| TP-064 | NCI-H929, RPMI8226, MM.1R | Multiple Myeloma | Effective in nanomolar range, induces G1 cell cycle arrest.[7] |
| iCARM1 | MCF7 | Breast Cancer (ERα-positive) | 1.797 ± 0.08[9][10] |
| T47D | Breast Cancer (ERα-positive) | 4.74 ± 0.19[9][10] | |
| BT474 | Breast Cancer (ERα-positive) | 2.13 ± 0.33[9][10] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.75 ± 0.35[1] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.02 ± 0.18[1] |
Table 3: Selectivity Profile
| Inhibitor | Selectivity Notes |
| EZM2302 | Broad selectivity against other histone methyltransferases.[3][5][6] |
| TP-064 | Selective over other PRMT family members, with the exception of some activity against PRMT6 (IC50 of 1.3 µM).[7] |
| iCARM1 | Reported to have better specificity towards CARM1 compared to EZM2302 and TP-064.[8][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CARM1 signaling pathway and a general workflow for evaluating CARM1 inhibitors.
Caption: Simplified CARM1 signaling pathway in transcriptional activation.
Caption: General experimental workflow for the evaluation of CARM1 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of CARM1 inhibitors.
In Vitro CARM1 Enzymatic Assay (Radiometric)
This protocol is adapted from methodologies used in the characterization of EZM2302.[4]
-
Reagents and Buffers:
-
Assay Buffer: 20 mM BICINE (pH 7.5), 1 mM TCEP, 0.005% Bovine Skin Gelatin, 0.002% Tween-20.
-
Enzyme: Recombinant human CARM1.
-
Substrate: Biotinylated peptide derived from a known CARM1 substrate (e.g., Histone H3).
-
Cofactor: S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).
-
Stop Solution: 300 µM unlabeled SAM.
-
-
Procedure:
-
Pre-incubate CARM1 enzyme with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 30 minutes at room temperature in a 96-well plate.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated peptide substrate (final concentration ~250 nM) and ³H-SAM (final concentration ~30 nM).
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Quench the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated FlashPlate to capture the biotinylated peptide.
-
Measure the amount of incorporated ³H-methyl groups using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of inhibitors on cancer cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF7, RPMI-8226).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test inhibitor stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/mL) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor (and a DMSO vehicle control) for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the EC50 value.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of CARM1 inhibitors in a mouse model.[4][12]
-
Animal Model and Cell Inoculation:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., RPMI-8226) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Protocol:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor via a clinically relevant route (e.g., oral gavage) at various dose levels and schedules (e.g., twice daily for 21 days).
-
The control group receives the vehicle solution.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or IHC).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Conclusion
The available data indicates that EZM2302 and TP-064 are potent, low-nanomolar inhibitors of CARM1's enzymatic activity. iCARM1, while appearing less potent in enzymatic assays, demonstrates significant anti-proliferative effects in breast cancer cell lines, suggesting a complex relationship between enzymatic inhibition and cellular outcomes.[9][10] EZM2302 and TP-064 have shown efficacy in models of hematological malignancies, while iCARM1 has been primarily characterized in breast cancer models.[1][4] The choice of inhibitor for further preclinical or clinical development will likely depend on the specific cancer type and the desired therapeutic window. Further research, including head-to-head in vivo comparison studies and the elucidation of potential off-target effects, is necessary to fully delineate the therapeutic potential of these promising CARM1 inhibitors.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic pan-cancer landscape identifies CARM1 as a potential prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. CARM1 Preferentially Methylates H3R17 over H3R26 through a Random Kinetic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CARM1 Inhibitors: Carm1-IN-5 vs. EZM2302
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent CARM1 inhibitors: Carm1-IN-5 and EZM2302. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, pre-mRNA splicing, and DNA damage response.[1] Given its overexpression in several cancers, CARM1 has emerged as a promising therapeutic target.[3] This guide focuses on a direct comparison of two potent and selective small molecule inhibitors of CARM1: this compound and EZM2302.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and EZM2302, facilitating a direct comparison of their biochemical potency and cellular activity.
| Parameter | This compound | EZM2302 |
| Biochemical Potency (IC50) | 2 nM[4][5] | 6 nM[5][6][7][8] |
| Selectivity (IC50 in nM) | PRMT1: 213, PRMT3: 942, PRMT6: 64, PRMT7: >100,000, PRMT8: 73, PRMT5: >100,000[5] | Broad selectivity against other histone methyltransferases[7][8] |
| Cellular Activity (IC50) | A375 (melanoma): 0.55 µM, A2058 (melanoma): 1.74 µM[5] | RPMI-8226 (multiple myeloma): 0.038 µM (for PABP1 methylation inhibition)[5] |
| In Vivo Efficacy | Data not available | Reduces tumor growth in a RPMI-8226 mouse xenograft model[5] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches, the following diagrams have been generated.
Caption: CARM1 Signaling Pathway in Transcriptional Activation.
Caption: General workflow for comparing CARM1 inhibitors.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
Biochemical Enzymatic Assay (IC50 Determination)
The inhibitory activity of compounds against CARM1 is determined using a biochemical assay that measures the transfer of a methyl group from a donor to a substrate peptide.
-
Enzyme and Substrates: Recombinant human CARM1 enzyme is used. The substrates typically consist of a biotinylated peptide derived from a known CARM1 substrate (e.g., Histone H3 or PABP1) and the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., ³H-SAM).
-
Incubation: The CARM1 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or EZM2302) for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the peptide substrate and ³H-SAM.
-
Quenching: The reaction is stopped after a specific incubation time by adding an excess of unlabeled SAM.
-
Detection: The amount of methylated peptide is quantified. For radiolabeled assays, this can be done by capturing the biotinylated peptide on a streptavidin-coated plate and measuring the incorporated radioactivity using a scintillation counter.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable equation.
Cellular Proliferation Assay
The anti-proliferative effects of the inhibitors on cancer cell lines are commonly assessed using viability assays.
-
Cell Seeding: Cancer cells (e.g., A375 melanoma or RPMI-8226 multiple myeloma) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours or 14 days).[5]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
The in vivo efficacy of CARM1 inhibitors is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Human cancer cells (e.g., RPMI-8226) are injected subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor (e.g., EZM2302) is administered orally at various doses, typically twice daily, for a defined period (e.g., 21 days). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be harvested to assess target engagement by measuring the methylation levels of CARM1 substrates (e.g., PABP1) via Western blot or other methods.
-
Efficacy Evaluation: The anti-tumor activity is determined by comparing the tumor growth in the treated groups to the control group.
Discussion
Both this compound and EZM2302 are highly potent inhibitors of CARM1 at the biochemical level, with IC50 values in the low nanomolar range. This compound appears to be slightly more potent in vitro (IC50 of 2 nM) compared to EZM2302 (IC50 of 6 nM).[4][5][7][8] this compound has also demonstrated high selectivity for CARM1 over other protein arginine methyltransferases.[5]
In cellular assays, both compounds show anti-proliferative activity, although in different cancer cell line models. This compound was effective against melanoma cell lines, while EZM2302 has been extensively characterized in multiple myeloma cell lines.[5] A significant advantage for EZM2302 is the availability of in vivo data, demonstrating its ability to reduce tumor growth in a mouse xenograft model, highlighting its potential for clinical development.[5]
References
- 1. CARM1 - Wikipedia [en.wikipedia.org]
- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. CARM1-IN-5_TargetMol [targetmol.com]
- 5. Medchemexpress LLC HY-12759 5mg Medchemexpress, CARM1-IN-1 CAS:1020399-49-8 | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Discovery of Potent CARM1 Inhibitors for Solid Tumor and Cancer Immunology Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validating On-Target Effects of CARM1 Inhibitors Using siRNA: A Comparative Guide
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1) is a critical enzyme involved in various cellular processes, including transcriptional regulation, and has emerged as a promising therapeutic target in oncology.[1][2] Small molecule inhibitors of CARM1 are being developed to modulate its activity for therapeutic benefit. A crucial step in the preclinical validation of any new inhibitor is to confirm that its biological effects are a direct result of its interaction with the intended target, a concept known as on-target validation.
One of the most robust methods for on-target validation is to compare the phenotypic and molecular effects of the inhibitor with those induced by the genetic knockdown of the target protein using small interfering RNA (siRNA). This guide provides a comparative framework for validating the on-target effects of a CARM1 inhibitor, using the well-characterized inhibitor iCARM1 as an illustrative example, due to the current lack of publicly available data for "Carm1-IN-5".
Comparing the Cellular Impact of CARM1 Inhibition and siRNA Knockdown
The central principle of this validation strategy is that if a small molecule inhibitor is specific for CARM1, its effects on cellular processes should closely mimic the effects of reducing CARM1 protein levels via siRNA. Key comparative analyses include gene expression profiling, cell viability assays, and cell cycle analysis.
Gene Expression Analysis
A powerful method to compare the effects of a CARM1 inhibitor and CARM1 siRNA is to analyze global changes in gene expression. In a study involving the CARM1 inhibitor iCARM1, its effects were compared to that of siRNA targeting CARM1 (siCARM1) in MCF7 breast cancer cells. The results demonstrated a significant overlap in the genes regulated by both treatments, providing strong evidence for the on-target activity of iCARM1.
| Treatment Comparison | Number of Commonly Regulated Genes | Reference |
| iCARM1 vs. siCARM1 | 158 genes commonly induced | [3] |
This table summarizes the overlap in gene induction between treatment with the CARM1 inhibitor iCARM1 and CARM1 knockdown by siRNA in MCF7 cells.
Phenotypic Comparisons
Beyond the transcriptomic level, the phenotypic consequences of CARM1 inhibition and siRNA knockdown should be comparable. For instance, both the inhibition of CARM1 by small molecules and the knockdown of CARM1 have been shown to suppress the proliferation of cancer cells and induce cell cycle arrest.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are standardized protocols for CARM1 siRNA knockdown and subsequent Western blot analysis to confirm protein level reduction.
siRNA Transfection Protocol
This protocol outlines the steps for transiently knocking down CARM1 expression in a mammalian cell line.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute CARM1-specific siRNA and a non-targeting control siRNA in a serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest the cells to assess CARM1 protein levels by Western blotting.
Western Blotting Protocol for CARM1
This protocol describes the detection of CARM1 protein levels following siRNA knockdown.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CARM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of CARM1 knockdown.
Visualizing the Validation Workflow and CARM1 Signaling
Diagrams can effectively illustrate complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
Figure 1. Workflow for validating on-target effects.
Figure 2. Key signaling pathways involving CARM1.
Conclusion
The validation of on-target effects is a cornerstone of drug discovery and development. By comparing the effects of a novel CARM1 inhibitor with those of CARM1-specific siRNA, researchers can confidently attribute the observed biological activities to the inhibition of CARM1. This comparative approach, encompassing gene expression analysis, phenotypic assays, and rigorous experimental protocols, provides a robust framework for the preclinical assessment of CARM1 inhibitors. While this guide uses iCARM1 as a stand-in, the principles and methodologies described are directly applicable to the validation of any putative CARM1 inhibitor, including the yet-to-be-characterized "this compound".
References
Unveiling the Selectivity of CARM1 Inhibitors Within the PRMT Family
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with a significant focus on protein arginine methyltransferases (PRMTs) as therapeutic targets. Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a key player in various cancers, making the development of potent and selective CARM1 inhibitors a critical area of research. This guide provides an objective comparison of the cross-reactivity of leading CARM1 inhibitors against other members of the PRMT family, supported by experimental data and detailed protocols. While the specific inhibitor "Carm1-IN-5" did not yield specific data, this guide focuses on well-characterized CARM1 inhibitors to provide a relevant and informative comparison.
Comparative Selectivity of PRMT Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PRMT inhibitors, highlighting the selectivity profile of CARM1 inhibitors against other PRMT family members. Lower IC50 values indicate higher potency.
| Inhibitor | Target PRMT | CARM1 (PRMT4) IC50 (nM) | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT5 IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) |
| EZM2302 (GSK3359088) | CARM1 | 6 [1][2] | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| TP-064 | CARM1 | <10 [3] | >10,000 | >10,000 | >10,000 | 1,300[3] | 8,100[3] |
| MS023 | Type I PRMTs | 83 | 30 | 119 | >10,000 | 4 | 5 |
| SGC707 | PRMT3 | >10,000 | >10,000 | 31[4][5][6] | >10,000 | >10,000 | >10,000 |
| GSK3326595 (Pemrametostat) | PRMT5 | >10,000 | >10,000 | >10,000 | <10 | >10,000 | >10,000 |
As the data indicates, inhibitors such as EZM2302 demonstrate high selectivity for CARM1, with minimal off-target activity against other PRMTs. TP-064 also shows strong CARM1 inhibition with some activity against PRMT6 and PRMT8 at higher concentrations.[3] In contrast, inhibitors like MS023 exhibit broader activity against Type I PRMTs.
Signaling Pathways and Experimental Workflows
To understand the implications of inhibitor selectivity, it is crucial to consider the signaling pathways regulated by different PRMTs. Cross-reactivity could lead to unintended effects on various cellular processes.
Caption: PRMTs are key regulators in diverse signaling cascades.
The development and characterization of selective PRMT inhibitors follow a rigorous experimental workflow to determine their potency and specificity.
Caption: The path from target to clinic for PRMT inhibitors.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust biochemical assays. Below are outlines of commonly used methods.
Radiometric Filter-Binding Assay for PRMT Activity
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate peptide.
Materials:
-
Recombinant PRMT enzyme (e.g., CARM1, PRMT1, etc.)
-
Substrate peptide (e.g., biotinylated histone H3 or H4 peptide)
-
[³H]-SAM
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Test inhibitor (e.g., EZM2302) at various concentrations
-
SAM (unlabeled)
-
Trichloroacetic acid (TCA)
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRMT enzyme, and the test inhibitor at desired concentrations.
-
Initiate the reaction by adding the substrate peptide and [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins and peptides.
-
Transfer the reaction mixture to a glass fiber filter mat to capture the precipitated, radiolabeled substrate.
-
Wash the filter mat with TCA to remove unincorporated [³H]-SAM.
-
Dry the filter mat and add scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Scintillation Proximity Assay (SPA) for PRMT Activity
SPA is a homogeneous radiometric assay that eliminates the need for a separation step.
Materials:
-
Recombinant PRMT enzyme
-
Biotinylated substrate peptide
-
[³H]-SAM
-
Streptavidin-coated SPA beads
-
Assay buffer
-
Test inhibitor
-
Microplate scintillation counter
Procedure:
-
In a microplate well, combine the assay buffer, PRMT enzyme, biotinylated substrate peptide, and the test inhibitor.
-
Add [³H]-SAM to start the reaction and incubate at 30°C.
-
Stop the reaction by adding a stop buffer containing unlabeled SAM and EDTA.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated substrate will bind to the beads.
-
When a [³H]-methyl group is transferred to the biotinylated peptide, the beta particles emitted from the tritium can excite the scintillant within the bead, producing light. Unincorporated [³H]-SAM in solution is too far away to excite the beads.
-
Measure the light output using a microplate scintillation counter.
-
Determine the IC50 values as described for the filter-binding assay.[7]
The development of highly selective CARM1 inhibitors is a promising strategy for cancer therapy. Rigorous evaluation of their cross-reactivity against other PRMT family members is essential to ensure their safety and efficacy. The data and protocols presented in this guide provide a framework for the continued development and characterization of novel PRMT inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. embopress.org [embopress.org]
- 6. revvity.com [revvity.com]
- 7. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CARM1 Inhibitors in Diverse Cancer Subtypes
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of CARM1 inhibitors across various cancer models.
Coactivator-associated arginine methyltransferase 1 (CARM1) has emerged as a significant therapeutic target in oncology due to its frequent overexpression in various cancers and its critical role in promoting tumorigenesis.[1][2][3] This guide provides a comparative analysis of the performance of CARM1 inhibitors in different cancer subtypes, supported by experimental data. While the specific inhibitor "Carm1-IN-5" was requested, public domain information on this compound is not available. Therefore, this guide will utilize data from well-characterized CARM1 inhibitors, such as iCARM1 and EZM2302, as representative examples to illustrate the therapeutic potential and mechanistic insights of targeting CARM1.
Data Presentation: In Vitro Efficacy of CARM1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various CARM1 inhibitors across a range of cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
| Inhibitor | Cancer Subtype | Cell Line | IC50 (nM) | Reference |
| EZM2302 | Multiple Myeloma | RPMI-8226 | < 100 | [4] |
| Multiple Myeloma | MM.1S | < 100 | [4] | |
| Multiple Myeloma | OPM-2 | < 100 | [4] | |
| iCARM1 | Breast Cancer (ER+) | MCF7 | Not specified | [1][5] |
| Breast Cancer (TNBC) | MDA-MB-231 | Not specified | [1][5] | |
| CH-1 (dual CARM1/HDAC2 inhibitor) | Prostate Cancer | DU145 | 3.71 (for CARM1) | [6] |
Note: Specific IC50 values for iCARM1 in breast cancer cell lines were not detailed in the provided search results, though potent suppression of cell growth was reported.[1][5]
Mechanistic Insights and Signaling Pathways
CARM1 exerts its oncogenic functions primarily through its methyltransferase activity, targeting both histone and non-histone proteins to regulate gene expression and cellular processes.[3][7] Inhibition of CARM1 has been shown to impact several key signaling pathways involved in cancer progression.
CARM1's Role in Transcriptional Regulation
CARM1 is a key coactivator for nuclear receptors, such as the estrogen receptor (ER) in breast cancer and the androgen receptor in prostate cancer.[8] It methylates histone H3 at arginine 17 (H3R17), a modification associated with transcriptional activation.[9] By inhibiting CARM1, compounds like iCARM1 can suppress the expression of oncogenic estrogen/ERα-target genes in breast cancer cells.[1][5]
Impact on the Interferon Signaling Pathway
Interestingly, inhibition of CARM1 can also stimulate an anti-tumor immune response. Studies with iCARM1 have shown that its application leads to the activation of type I interferon (IFN) and IFN-induced genes (ISGs).[1][5] This suggests that CARM1 inhibitors may not only directly target tumor cells but also enhance the immune system's ability to recognize and eliminate them.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate CARM1 inhibitors.
Cell Proliferation Assay (WST-8 Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2 x 104 cells per well and incubated for 24 hours.[10]
-
Compound Treatment: The CARM1 inhibitor is added to the wells at various concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
WST-8 Addition: WST-8 reagent is added to each well and the plates are incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[10]
Western Blot Analysis for Target Engagement
This technique is used to confirm that the CARM1 inhibitor is engaging with its target within the cell.
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for methylated substrates of CARM1 (e.g., PABP1me2a or BAF155me2a) and a loading control (e.g., total PABP1 or BAF155).[12]
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the CARM1 inhibitor in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are then treated with the CARM1 inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.[5]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CARM1 inhibitor.
Conclusion and Future Directions
The inhibition of CARM1 represents a promising therapeutic strategy for a variety of cancers. The available data on inhibitors like EZM2302 and iCARM1 demonstrate their potential to suppress tumor growth both in vitro and in vivo.[4][5] The dual mechanism of direct anti-proliferative effects and immune system activation makes CARM1 inhibitors particularly attractive candidates for further development, potentially in combination with immunotherapy.[1][5] While the specific compound "this compound" remains to be publicly characterized, the broader class of CARM1 inhibitors holds significant promise for advancing cancer therapy. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from CARM1-targeted therapies and to explore rational combination strategies to overcome potential resistance mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oncogenic Role and Immune Infiltration for CARM1 Identified by Pancancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 6. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emerging role of CARM1 in cancer [ouci.dntb.gov.ua]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validating Anti-Tumor Efficacy: A Comparative Guide to CARM1 Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of various Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitors in preclinical xenograft models. While the specific inhibitor "Carm1-IN-5" did not yield specific data in the conducted search, this document summarizes the available in vivo efficacy data for other potent and selective CARM1 inhibitors, including iCARM1 and EZM2302, to serve as a valuable resource for validating the therapeutic potential of targeting CARM1 in oncology.
Executive Summary
CARM1, a protein arginine methyltransferase, is frequently overexpressed in a multitude of cancers, including breast, colorectal, and multiple myeloma, where it plays a critical role in transcriptional regulation and oncogenic signaling.[1][2] Its inhibition has emerged as a promising therapeutic strategy. This guide presents a compilation of preclinical data from xenograft studies, offering a direct comparison of the anti-tumor activities of leading CARM1 inhibitors. The data highlights significant tumor growth inhibition across various cancer types, underscoring the potential of this class of inhibitors.
Comparative Efficacy of CARM1 Inhibitors in Xenograft Models
The following table summarizes the in vivo anti-tumor effects of different CARM1 inhibitors in various cancer xenograft models.
| Inhibitor | Cancer Model | Xenograft Model | Dosing Regimen | Key Outcomes | Reference |
| iCARM1 | ERα-positive Breast Cancer | MCF7 cells in BALB/C nude mice | Not Specified | Remarkable inhibition of tumor growth (size and weight) compared to control. No significant alterations in body weight or organ morphology. Down-regulation of oncogenic estrogen/ERα-target genes (CCND1, c-Myc) and up-regulation of type I IFN and ISGs. | [3] |
| iCARM1 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 cells in BALB/C nude mice | Not Specified | Remarkable inhibition of tumor growth (size and weight) compared to control. No significant impact on body weight or organ morphology. | [4] |
| EZM2302 | Multiple Myeloma | RPMI-8226 cells | 150 mg/kg and 300 mg/kg, twice daily (BID) for 21 days (oral) | Dose-dependent anti-tumor activity and inhibition of CARM1 in vivo. | [5][6][7] |
| EZM2302 | Diffuse Large B-cell Lymphoma (DLBCL) | Toledo cells (CREBBP/EP300 mutated) in NOD-SCID mice | 150 mg/kg | Significant reduction in tumor growth. | [8] |
| EZM2302 | Melanoma | B16F10 cells | 150 mg/kg | Sensitized tumors to checkpoint blockade with a CTLA-4 mAb, resulting in a significant survival benefit. | [9] |
| shCARM1 | Colorectal Cancer | LoVo cells in nude mice | Not Specified | Slower tumor growth. | [10] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison, based on the available information.
Xenograft Tumor Model Studies
-
Cell Line Culture: Human cancer cell lines (e.g., MCF7 for breast cancer, RPMI-8226 for multiple myeloma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as BALB/C nude or NOD-SCID mice, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Inhibitor Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The CARM1 inhibitor (e.g., EZM2302) or vehicle control (e.g., 0.5% methylcellulose) is administered, often orally via gavage, at a specified dose and schedule.
-
Efficacy Assessment: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume and weight in the treatment group to the control group.
-
Pharmacodynamic and Histological Analysis: Tumor tissues and organs may be collected for further analysis, such as Western blotting to assess target engagement (e.g., methylation of CARM1 substrates like PABP1), and immunohistochemistry (e.g., Ki-67 for proliferation).
Visualizing CARM1's Role and Inhibition Strategy
To better understand the mechanism of CARM1 and the workflow of a typical xenograft study, the following diagrams are provided.
Caption: CARM1 signaling pathway and point of inhibition.
Caption: Standard workflow for a xenograft model study.
Concluding Remarks
The preclinical data strongly support the targeting of CARM1 as a viable therapeutic strategy in various cancer types. The inhibitors presented in this guide demonstrate significant and reproducible anti-tumor activity in xenograft models. While direct data for "this compound" is not currently available in the public domain, the consistent efficacy observed with other CARM1 inhibitors provides a strong rationale for the continued investigation and development of novel molecules targeting this enzyme. Researchers are encouraged to use this guide as a reference for designing and interpreting their own in vivo studies aimed at validating new CARM1-targeting compounds.
References
- 1. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1 Inhibition Enables Immunotherapy of Resistant Tumors by Dual Action on Tumor cells and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published data on Carm1-IN-5's biological effects.
A Comparative Guide to the Biological Effects of CARM1 Inhibitors
An Examination of Reproducibility and Alternative Compounds in the Absence of Public Data for Carm1-IN-5
Efforts to collate and reproduce published data on the biological effects of a specific compound designated "this compound" have been unsuccessful due to a lack of publicly available scientific literature referencing this particular inhibitor. This guide, therefore, shifts focus to a comparative analysis of well-characterized alternative CARM1 inhibitors—EZM2302, TP-064, and iCARM1—for which reproducible data has been published. This information is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of CARM1 inhibition.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a crucial enzyme that methylates histone and non-histone proteins, thereby regulating a multitude of cellular processes including transcription, RNA processing, and cell cycle progression.[1][2][3] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[4][5][6]
Comparative Efficacy of CARM1 Inhibitors
The following tables summarize the quantitative data on the biochemical and cellular activities of prominent CARM1 inhibitors based on published studies.
Table 1: Biochemical Activity of CARM1 Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Assay Type | Reference |
| EZM2302 | CARM1 | 6 | Biochemical | [7] |
| TP-064 | CARM1 | Not explicitly stated in provided abstracts | Biochemical | [5][8] |
| iCARM1 | CARM1 | 12,300 (initial screen) | Biochemical (peptide substrate) | [5] |
| Compound 9 | CARM1 | 94 ± 23 | Biochemical | [9] |
| TBBD (Ellagic Acid) | CARM1 | Not explicitly stated in provided abstracts | Biochemical | [3][10] |
Table 2: Cellular Activity of CARM1 Inhibitors
| Inhibitor | Cell Line(s) | Effect | IC₅₀ (µM) | Reference |
| EZM2302 | Multiple Myeloma (RPMI-8226, NCI-H929) | Inhibition of PABP1 and SmB methylation, cell stasis | 0.009 (PABP1me2a), 0.031 (SmBme0) in NCI-H929 | [7] |
| TP-064 | Not specified in provided abstracts | Inhibition of histone (H3R17me2a, H3R26me2a) and non-histone substrate methylation | Not specified in provided abstracts | [8] |
| iCARM1 | Breast Cancer (MCF7, T47D) | Suppression of cell growth, cell cycle arrest, colony formation inhibition | Not specified in provided abstracts | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproduction of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing CARM1 inhibitor activity.
Histone Methyltransferase (HMT) Assay (for EZM2302)
This assay measures the enzymatic activity of CARM1. The protocol involves pre-incubating CARM1 with the test compound for 30 minutes at room temperature. The reaction is then initiated by adding 0.25 nM CARM1, 30 nM ³H-S-adenosyl-methionine (SAM), and 250 nM biotinylated peptide substrate in a buffer containing 20 mM bicine, 1 mM tris(2-carboxyethyl)phosphine, 0.005% bovine skin gelatin, and 0.002% Tween-20, at a pH of 7.5. The reaction is stopped by adding 300 µM unlabeled SAM.[4]
Cellular Target Inhibition Assay (for EZM2302)
To assess the effect of inhibitors on cellular targets, multiple myeloma cell lines (RPMI-8226 and NCI-H929) were treated with a dose-titration of EZM2302 (from 0.0003 to 5 µM) for four days. The levels of asymmetrically dimethylated arginine substrates, such as PABP1 and SmB, were then measured to determine the concentration-dependent inhibition.[7]
In Vitro Methylation Assay (for TP-064 and EZM2302)
To compare the effects of different inhibitors on histone methylation, in vitro methylation assays were performed. These assays demonstrated that TP-064 effectively inhibited CARM1-mediated H3R17me2a, while EZM2302 showed no inhibitory effect on this specific histone substrate. Both inhibitors were confirmed to target CARM1 by assessing the suppression of CARM1 automethylation.[8]
Cell Growth and Colony Formation Assays (for iCARM1)
The anti-proliferative effects of iCARM1 were evaluated in breast cancer cell lines such as MCF7. These experiments showed that iCARM1 treatment, similar to CARM1 knockdown, induced cell cycle arrest and suppressed colony formation. The CARM1-dependency of this effect was confirmed in MCF7 cells.[5][11]
Visualizing Molecular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental procedures related to CARM1 function and inhibition.
CARM1's Role in Transcriptional Regulation
CARM1 acts as a transcriptional coactivator by methylating histone H3 at arginine residues (R17, R26), which is generally associated with gene activation.[1][2] It also methylates various non-histone proteins, including transcription factors and coactivators, influencing their function.[2]
Caption: CARM1-mediated methylation of histones and non-histone proteins leading to gene activation.
Mechanistic Differences Between TP-064 and EZM2302
Recent studies have highlighted that different CARM1 inhibitors can have distinct biological effects based on their substrate selectivity. TP-064 inhibits both histone and non-histone substrates, while EZM2302 primarily targets non-histone substrates, sparing histone methylation.[8]
Caption: Differential substrate inhibition by TP-064 and EZM2302.
Experimental Workflow for Assessing CARM1 Inhibitor Efficacy
A general workflow for evaluating a novel CARM1 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential.
Caption: A streamlined workflow for the preclinical evaluation of CARM1 inhibitors.
References
- 1. CARM1-mediated methylation of protein arginine methyltransferase 5 represses human γ-globin gene expression in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic pan-cancer landscape identifies CARM1 as a potential prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Carm1-IN-5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Carm1-IN-5, a small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The following procedures are based on general best practices for handling and disposing of solid chemical waste in a laboratory setting.
I. Immediate Safety Precautions
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
In the event of a small spill, carefully sweep up the solid material to avoid dust formation and place it in a designated, sealed container for chemical waste.
II. Quantitative Data
| Property | Value |
| Physical State | Solid |
| Solubility | No data available |
| Acute Toxicity | No data available |
| Carcinogenicity | No data available |
Note: The absence of data does not imply the substance is harmless. Standard precautions for handling chemical compounds of unknown toxicity should be strictly followed.
III. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate a Waste Stream: this compound solid waste should be designated as "non-halogenated solid chemical waste."
-
Avoid Mixing: Do not mix this compound with other types of waste, especially incompatible materials such as strong oxidizing agents or strong acids. Keep liquid and solid waste separate.
Step 2: Container Selection and Labeling
-
Choose a Suitable Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free of cracks or leaks.
-
Label the Container: Clearly label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Irritant," "Handle with Care - Toxicity Unknown").
-
Your name, laboratory, and contact information.
-
Step 3: Waste Accumulation
-
Collection: Carefully place all solid waste, including empty vials that contained this compound and any contaminated materials (e.g., weighing paper, pipette tips), into the labeled waste container.
-
Keep Container Closed: The waste container must be kept securely closed at all times, except when adding waste.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
Step 4: Arranging for Disposal
-
Contact Your Institution's EHS Office: Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit (often 6-12 months), contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Logical workflow for the safe disposal of this compound.
Caption: Key stages of the this compound disposal process.
Essential Safety and Operational Protocols for Handling Carm1-IN-5
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of Carm1-IN-5, a chemical inhibitor of the CARM1 enzyme. The following guidelines are based on established laboratory safety principles and data from similar chemical compounds, intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) should it become available.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure personal safety. The recommended PPE is categorized by the level of protection required for different laboratory procedures.
Standard Laboratory Operations (Level D Protection): For routine tasks with a low risk of aerosol or dust generation, the following PPE is recommended[1][2]:
-
Eye Protection: Safety glasses with side shields are mandatory to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves should be worn at all times. It is advisable to establish a regular replacement schedule for gloves to prevent permeation by chemicals[3].
-
Body Protection: A standard laboratory coat or coveralls should be worn to protect the skin and clothing.
-
Footwear: Closed-toe shoes are required in all laboratory settings where chemicals are handled[3].
Operations with Potential for Dust or Aerosol Generation (Level C Protection): For procedures such as weighing, preparing stock solutions, or any activity that may generate dust or aerosols, enhanced respiratory protection is necessary[2][4]:
-
Respiratory Protection: A NIOSH-approved air-purifying respirator, such as an N95 or P1 type dust mask, should be used to prevent inhalation of airborne particles[5].
-
Body Protection: In addition to a lab coat, a chemical-resistant apron or gown may be necessary depending on the scale of the operation.
Emergency Situations (Spills or High-Concentration Exposure): In the event of a significant spill or uncontrolled release, a higher level of protection may be required, potentially including a self-contained breathing apparatus (SCBA)[2][4].
Quantitative Data Summary
While a specific Safety Data Sheet for this compound is not publicly available, the following table summarizes the physical and chemical properties of a structurally related compound, which can serve as a general guideline.
| Property | Value |
| Physical State | Solid[5] |
| Molecular Weight | 527.6 g/mol [5] |
| Water Solubility | No data available[5] |
| Stability | Stable under recommended storage conditions[5] |
| Materials to Avoid | Strong oxidizing agents, Strong acids[5] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …)[5] |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[5].
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids[5].
Preparation of Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood or a designated containment area to minimize inhalation exposure[5][6].
-
Use appropriate ventilation, such as local exhaust ventilation, to control airborne levels[5].
-
When weighing the compound, take care to avoid generating dust.
-
For dissolving the solid, add the solvent slowly to the compound.
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled[7].
-
Wash hands thoroughly after handling and before leaving the laboratory[5].
Spill Management:
-
In case of a small spill, carefully sweep up the solid material and place it in a suitable, labeled container for disposal[5]. Avoid creating dust.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Prevent spilled material from entering drains or waterways[6].
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated PPE and other disposable materials should be placed in a designated hazardous waste container.
-
For cytotoxic waste, use designated purple bins as per institutional guidelines[8].
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. epa.gov [epa.gov]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
